Darigabat
Description
Properties
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
| Record name | Darigabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Darigabat: A Subtype-Selective GABA-A Receptor Positive Allosteric Modulator for Epilepsy
An In-depth Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Darigabat (CVL-865, PF-06372865) is an investigational anticonvulsant medication representing a targeted approach to the treatment of epilepsy. As a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors, it enhances inhibitory neurotransmission.[1] Structurally distinct from benzodiazepines, this compound was rationally designed for subtype selectivity, aiming to retain the antiseizure properties of broad-spectrum GABA-A modulators while mitigating the undesirable side effects that limit their chronic use.[1][2] This technical guide provides a detailed examination of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of its molecular and functional pathways.
Core Mechanism of Action: Subtype-Selective GABAergic Potentiation
The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects by binding to GABA-A receptors, which are ligand-gated chloride ion channels.[3] The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and thus dampening neuronal excitability.[3] Disruption of this inhibitory balance is a key factor in the pathogenesis of seizures.
This compound functions as a positive allosteric modulator, binding to the benzodiazepine site on the GABA-A receptor. Unlike the endogenous ligand GABA, which binds at the orthosteric site between the α and β subunits, PAMs like this compound bind to a distinct allosteric site to enhance the receptor's response to GABA. This potentiation results in an increased frequency of channel opening and a greater influx of chloride ions for a given concentration of GABA, thereby amplifying the natural inhibitory signal.
A defining feature of this compound is its functional selectivity for GABA-A receptors containing specific alpha (α) subunits. It preferentially modulates receptors containing α2, α3, and α5 subunits, while exhibiting minimal functional activity at α1-containing receptors. This profile is critical to its therapeutic design. The α1 subunit is widely associated with the sedative, amnestic, and ataxic effects of non-selective benzodiazepines. In contrast, the anxiolytic and anticonvulsant effects are believed to be mediated primarily through the α2 and α3 subunits. By sparing the α1 subunit, this compound is hypothesized to dissociate the desired therapeutic effects from common dose-limiting side effects.
Quantitative Data: Preclinical and Clinical Pharmacology
This compound has demonstrated dose-dependent anticonvulsant activity across multiple preclinical models and has been evaluated in clinical trials. While specific binding affinity constants (Ki) are not available in the public literature, in vitro studies confirm high-affinity binding to GABA-A receptors containing α1, α2, α3, or α5 subunits.
| Model Type | Species | This compound Dose & Route | Key Finding | Citations |
| Subcutaneous Pentylenetetrazole (sPTZ) | Mouse | 0.3–10 mg/kg, Oral | Dose-dependent anticonvulsant activity. | |
| Amygdala-Kindled (Focal Seizures) | Rat | 1 and 10 mg/kg, Oral | Demonstrated antiseizure activity. | |
| Intra-hippocampal Kainate (MTLE) | Mouse | 3 and 10 mg/kg, Oral | Efficacy comparable to diazepam (2 mg/kg, IP) in reducing hippocampal paroxysmal discharges (HPDs). | |
| Genetic Absence Epilepsy (GAERS) | Rat | Not Specified | Pronounced antiepileptic activity. |
| Parameter / Trial | Population | Doses | Result | Citations |
| Pharmacokinetics | Healthy Subjects | Single Doses | Mean Oral Clearance: 17.4–26.9 L/hMean Volume of Distribution: 194–260 LElimination Half-life: ~11 hours | |
| Metabolism | N/A | N/A | Primarily metabolized by CYP3A4. | |
| Receptor Occupancy | Healthy Subjects | 42.5 mg BID (maintenance) | Expected to achieve >80% receptor occupancy. | |
| Photosensitive Epilepsy Trial | Photosensitive Patients (n=7) | 17.5 mg and 52 mg (single doses) | Significant reduction in photoparoxysmal EEG response vs. placebo; similar to lorazepam 2 mg. |
Detailed Experimental Protocols
This protocol describes the methodology used to assess the efficacy of this compound in a preclinical model of drug-resistant focal epilepsy.
-
Model Induction: Adult mice are anesthetized, and a single, unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is administered to induce epileptogenesis.
-
Epileptogenesis Period: The animals are monitored for a period of approximately four weeks to allow for the development of spontaneous, recurrent focal seizures.
-
Electrode Implantation: Following the epileptogenesis period, mice are re-anesthetized, and a bipolar recording electrode is implanted in the hippocampus to allow for intracerebral electroencephalography (icEEG).
-
Baseline Recording: After recovery, baseline icEEG is recorded to quantify the frequency and duration of spontaneous hippocampal paroxysmal discharges (HPDs), which are the electrographic signature of focal seizures in this model.
-
Compound Administration and Testing:
-
A crossover design is typically used where each animal receives different treatments on separate days.
-
Animals are administered either vehicle (PO), this compound (at doses ranging from 0.3 to 10 mg/kg, PO), or a positive control like diazepam (2 mg/kg, IP).
-
icEEG recordings are captured continuously post-administration to measure changes in the number and cumulative duration of HPDs compared to the baseline period.
-
-
Data Analysis: The anticonvulsant effect is quantified by comparing the HPD frequency and duration in the drug-treated condition to the vehicle-treated condition.
While the specific electrophysiology data for this compound is proprietary, the following is a standard protocol for characterizing the functional activity of a GABA-A receptor PAM using Xenopus laevis oocytes.
-
Receptor Expression:
-
Plasmids containing cDNA for the desired human GABA-A receptor subunits (e.g., α2, β2, γ2) are linearized.
-
cRNA is synthesized in vitro from the linearized DNA templates.
-
Stage V-VI Xenopus laevis oocytes are harvested and injected with a mixture of the cRNAs for the selected subunits.
-
Oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the target GABA-A receptor is placed in a recording chamber and continuously perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording), and the membrane potential is clamped at a holding potential of -70 mV.
-
-
Functional Assay:
-
To determine the baseline GABA response, GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20). The resulting inward chloride current (I_GABA) is measured.
-
The oocyte is washed with buffer until the current returns to baseline.
-
The oocyte is then pre-incubated with a specific concentration of this compound for 1-2 minutes.
-
While still in the presence of this compound, the same EC10-EC20 concentration of GABA is co-applied.
-
The potentiated current is measured, and the degree of modulation is calculated as the percentage increase over the baseline GABA response.
-
A concentration-response curve is generated by repeating this process with multiple concentrations of this compound to determine its potency (EC50) and efficacy (% max potentiation).
-
Summary and Logical Framework
This compound's mechanism of action is rooted in its selective positive allosteric modulation of α2, α3, and α5 subunit-containing GABA-A receptors. This selectivity is designed to enhance neuronal inhibition and provide anticonvulsant effects while avoiding the limiting side effects, such as sedation and ataxia, that are associated with the α1 subunit. Preclinical studies in various epilepsy models have confirmed its robust, dose-dependent antiseizure activity. Early clinical data further support its mechanism, demonstrating target engagement and a significant reduction in epileptiform activity in humans. This compound's development exemplifies a modern, targeted strategy in antiepileptic drug design, holding promise for patients with difficult-to-treat focal epilepsy.
References
- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Darigabat's Selectivity for α2/3/5-Containing GABA-A Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darigabat (formerly PF-06372865 and CVL-865) is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, rationally designed to exhibit functional selectivity for receptors containing α2, α3, and α5 subunits while sparing those with α1 subunits. This selectivity profile is intended to retain the anxiolytic and anticonvulsant properties associated with benzodiazepines, which are mediated by α2 and α3 subunits, while minimizing the sedative, amnestic, and ataxic side effects linked to α1 subunit modulation. This technical guide provides an in-depth overview of the binding affinity and functional potency of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the workflows used for its evaluation.
Quantitative Data on this compound's GABAA Receptor Subtype Selectivity
The following tables summarize the in vitro binding affinity and functional modulation data for this compound across various GABAA receptor subtypes.
Binding Affinity of this compound for Human GABAA Receptor Subtypes
The binding affinity of this compound to different human GABAA receptor subtypes was determined using radioligand displacement assays. The data are presented as inhibitor constant (Ki) values, where a lower value indicates higher binding affinity.
| GABAA Receptor Subtype | This compound Ki (nM) | Reference |
| α1β3γ2 | 0.18 | [1] |
| α2β2γ2 | 2.9 | [1] |
| α3β3γ2 | 1.1 | [1] |
| α5β2γ2 | 18 | [1] |
Note: The data indicates that this compound binds with high affinity to GABAA receptors containing α1, α2, α3, or α5 subunits.[2]
Functional Modulation of GABAA Receptors by this compound
This compound's functional selectivity is characterized by its differential potentiation of GABA-induced currents at various α-subunit-containing receptors. While it binds to the α1 subunit, its functional efficacy at this subtype is minimal.
| GABAA Receptor Subtype | This compound Functional Activity (% GABA Potentiation) | Reference |
| α1-containing receptors | ≤20% | |
| α2/3/5-containing receptors | 90-140% |
Note: This functional data highlights this compound's profile as an α2/3/5 subtype-selective GABAA-positive allosteric modulator.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of GABAA receptor modulators like this compound.
Radioligand Binding Assay for GABAA Receptor Subtypes
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for specific GABAA receptor subtypes expressed in a heterologous system.
Objective: To determine the inhibitor constant (Ki) of a test compound at specific GABAA receptor α-subunit subtypes.
Materials:
-
HEK293 cells stably expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2).
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 for benzodiazepine site ligands.
-
Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the GABAA receptor subtype of interest.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-labeled benzodiazepine.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the use of TEVC to measure the functional modulation of GABA-induced currents by a test compound at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.
Objective: To quantify the potentiation of GABA-evoked currents by a test compound at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABAA receptor subunits (e.g., α1, α2, α3, α5, βx, γx).
-
Oocyte Ringer's solution (OR2).
-
Two-electrode voltage clamp amplifier, microelectrodes, and data acquisition system.
-
GABA solutions at various concentrations.
-
Test compound (e.g., this compound) solutions.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with OR2.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
GABA Application and Compound Testing:
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Record the potentiation of the GABA-induced current by the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of the test compound.
-
Plot the percentage potentiation against the logarithm of the test compound concentration.
-
Determine the EC50 for potentiation and the maximum potentiation effect (Emax) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound's mechanism of action at α2/3/5-containing GABAA receptors.
Experimental Workflow for GABAA Receptor Modulator Characterization
Caption: Workflow for identifying and characterizing a subtype-selective GABAA receptor modulator.
Conclusion
The data and methodologies presented in this technical guide underscore the successful design and characterization of this compound as a GABAA receptor PAM with a distinct selectivity profile for α2, α3, and α5 subunits. This selectivity is evident from both binding affinity and functional modulation studies. The detailed experimental protocols provide a framework for the continued investigation of this compound and the development of future subtype-selective GABAA receptor modulators. The visualized signaling pathway and experimental workflow offer a clear conceptual understanding of this compound's mechanism and the process of its discovery and characterization. This comprehensive information is intended to support researchers and drug development professionals in advancing the field of GABAergic therapeutics.
References
The Discovery and Synthesis of Darigabat (CVL-865): A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Darigabat (also known as CVL-865 and formerly PF-06372865) is an investigational therapeutic agent representing a novel approach to the treatment of neurological and psychiatric disorders, primarily epilepsy and anxiety.[1] Developed by Cerevel Therapeutics, following its origination by Pfizer, this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its unique pharmacological profile, characterized by selectivity for α2, α3, and α5 subunits while sparing the α1 subunit, is designed to elicit the anxiolytic and anticonvulsant effects of GABAergic modulation with a reduced burden of sedative and cognitive side effects commonly associated with non-selective benzodiazepines.[1][2]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound was driven by the need for novel GABAergic modulators with an improved therapeutic index over classical benzodiazepines. It is theorized that the sedative, amnesic, and ataxic effects of benzodiazepines are primarily mediated by their action on α1 subunit-containing GABAA receptors, whereas anxiolytic effects are associated with α2 and α3 subunits.[1] Therefore, a subtype-selective PAM that preferentially targets α2/3/5 subunits while minimizing activity at α1-containing receptors could offer a significant clinical advantage. This compound was designed as an imidazopyridazine derivative, structurally distinct from benzodiazepines, to achieve this desired selectivity profile.
Synthesis of this compound
The chemical synthesis of this compound, 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine, is a multi-step process. The following protocol is a plausible synthetic route based on the synthesis of related imidazo[4,5-c]pyridazine derivatives.
3.1 Proposed Synthetic Pathway
The synthesis likely involves the construction of the core imidazo[4,5-c]pyridazine ring system followed by the coupling of the substituted phenyl rings. A key step would be the formation of the imidazole ring fused to the pyridazine core, which can be achieved through the reaction of a diaminopyridazine with an appropriate aldehyde or carboxylic acid derivative. The substituted phenyl moieties can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
3.2 Experimental Protocol (Proposed)
-
Step 1: Synthesis of the Imidazo[4,5-c]pyridazine Core. A substituted diaminopyridazine is reacted with an appropriate orthoester or aldehyde in the presence of an acid catalyst to form the imidazole ring.
-
Step 2: Halogenation of the Pyridazine Ring. The imidazo[4,5-c]pyridazine core is halogenated at a specific position to allow for subsequent cross-coupling reactions.
-
Step 3: Synthesis of the Boronic Acid or Stannane Derivatives. The substituted phenyl moieties, specifically the 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl group, are synthesized with a boronic acid or stannane functional group.
-
Step 4: Suzuki or Stille Cross-Coupling. The halogenated imidazo[4,5-c]pyridazine is coupled with the prepared boronic acid or stannane derivative in the presence of a palladium catalyst and a suitable base to form the final this compound molecule.
-
Step 5: Purification. The final product is purified using chromatographic techniques to achieve high purity.
Mechanism of Action
This compound functions as a positive allosteric modulator of GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. By binding to a site distinct from the GABA binding site, this compound increases the frequency of chloride channel opening in the presence of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory neurotransmission is the basis for its anxiolytic and anticonvulsant properties.
4.1 Subtype Selectivity
A key feature of this compound is its selectivity for GABAA receptors containing α2, α3, and α5 subunits, with minimal functional activity at α1-containing receptors. This selectivity is believed to be crucial for its favorable side-effect profile, particularly the reduced potential for sedation and cognitive impairment.
Signaling Pathway
Caption: GABAA Receptor Signaling Pathway Modulated by this compound.
Preclinical and Clinical Evaluation
This compound has undergone extensive preclinical and clinical evaluation to assess its efficacy and safety in various neurological and psychiatric conditions.
Preclinical Studies
5.1.1 Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model
This compound has demonstrated significant antiseizure activity in a mouse model of MTLE, a common form of drug-resistant epilepsy.
Experimental Protocol: MTLE Mouse Model
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of MTLE: A single unilateral intrahippocampal injection of kainic acid (1 nmole) is administered stereotaxically.
-
Electrode Implantation: Following a period of epileptogenesis (approximately 4 weeks), a bipolar electrode is implanted into the hippocampus for intracerebral electroencephalography (EEG) recording.
-
Data Acquisition: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), considered as focal seizures, are recorded.
-
Drug Administration: this compound is administered orally at various doses (e.g., 0.3-10 mg/kg).
-
Endpoint: The number and cumulative duration of HPDs are measured and compared to vehicle control.
Experimental Workflow: Preclinical Epilepsy Study
Caption: Workflow for Preclinical Evaluation in an MTLE Mouse Model.
Clinical Trials
This compound has been evaluated in several clinical trials for anxiety and epilepsy.
5.2.1 Phase 1 Trial in Acute Anxiety
A Phase 1 proof-of-principle trial evaluated the anxiolytic effects of this compound in healthy volunteers using a CO2-induced panic model.
Experimental Protocol: CO2-Induced Panic Model
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants receive this compound (e.g., 7.5 mg and 25 mg twice daily) or placebo for a specified period.
-
Challenge: On the final day of treatment, participants undergo a 35% CO2 challenge (two vital capacity inhalations) to induce panic-like symptoms.
-
Primary Endpoint: Change from baseline in the Panic Symptom List (PSL) score.
-
Secondary Endpoints: Visual Analog Scale (VAS) for fear, physiological measures (heart rate, blood pressure).
Experimental Workflow: Clinical Anxiety Study
Caption: Workflow for a Clinical Trial in a CO2-Induced Panic Model.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in MTLE Mouse Model
| Treatment Group | Dose (mg/kg, PO) | Reduction in HPD Frequency (%) |
| Vehicle | - | - |
| This compound | 3 | Significant Reduction |
| This compound | 10 | Significant Reduction |
Table 2: Phase 1 Clinical Trial Results in Acute Anxiety
| Treatment Group | Dose | Mean Change in PSL Score (vs. Placebo) | p-value |
| This compound | 7.5 mg BID | -3.9 | 0.036 |
| This compound | 25 mg BID | -4.5 | 0.008 |
| Alprazolam (Active Control) | 1 mg BID | -1.6 | 0.286 |
Table 3: this compound Binding Affinity (Ki) at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 2.9 |
| α2β2γ2 | 0.18 |
| α3β3γ2 | 1.1 |
| α5β2γ2 | 18 |
Conclusion
This compound represents a promising, next-generation therapeutic for epilepsy and anxiety disorders. Its novel, subtype-selective mechanism of action offers the potential for effective symptom control with an improved safety and tolerability profile compared to existing GABAergic agents. The preclinical and early clinical data are encouraging, demonstrating both antiseizure and anxiolytic efficacy. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in its target indications.
References
Pharmacokinetics and Metabolism of Darigabat in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darigabat (formerly CVL-865 and PF-06372865) is a novel, orally active, α2/α3/α5 subtype-selective GABA-A positive allosteric modulator (PAM) in development for the treatment of epilepsy and panic disorder.[1][2][3] Its mechanism of action, which spares the α1 subunit, is designed to offer therapeutic benefits with a reduced side-effect profile compared to non-selective benzodiazepines.[2][3] Understanding the pharmacokinetic and metabolic profile of this compound in preclinical animal models is crucial for its continued development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key animal models, details common experimental methodologies, and visualizes relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of a drug candidate is a critical determinant of its efficacy and safety. Preclinical studies in various animal species are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Parameters
Publicly available quantitative pharmacokinetic data for this compound in animal models is limited. The following table summarizes the known parameters for rats and dogs.
| Parameter | Rat | Dog | Monkey |
| Half-life (T1/2) | 1.1 hours | 0.9 hours | Data not available |
| Plasma Clearance (Clp) | 22 mL/min/kg | 29 mL/min/kg | Data not available |
| Volume of Distribution (Vss) | 2.1 L/kg | 3.4 L/kg | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Oral Bioavailability | Data not available | Data not available | Data not available |
Note: The data presented is based on limited available information and may not be representative of all preclinical studies conducted on this compound.
Experimental Protocols for In Vivo Pharmacokinetic Studies
Standard preclinical pharmacokinetic studies are designed to characterize the ADME properties of a new chemical entity. While specific protocols for this compound studies are not publicly detailed, a general methodology for oral and intravenous administration in rodent and non-rodent species is described below.
Commonly used animal models for pharmacokinetic studies include:
-
Rodents: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).
-
Non-rodents: Dogs (e.g., Beagle) and non-human primates (e.g., Cynomolgus monkeys).
The choice of species is often based on similarities in metabolic pathways to humans.
-
Routes of Administration: this compound is intended for oral administration. Preclinical studies would typically involve oral (gavage) and intravenous (bolus or infusion) routes to determine key parameters like bioavailability.
-
Dose Selection: Dose levels are selected based on toxicology studies and anticipated therapeutic concentrations. Single and multiple ascending dose studies are often conducted.
-
Formulation: The drug is typically formulated in a suitable vehicle to ensure stability and bioavailability.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein (e.g., jugular vein) or through sparse sampling. Plasma is separated by centrifugation and stored frozen until analysis.
-
Excreta Collection: Urine and feces are collected over a defined period using metabolic cages to assess routes and rates of excretion.
-
Tissue Distribution: In terminal studies, various tissues (e.g., brain, liver, kidney) are collected to determine the extent of drug distribution.
-
Quantification: Drug concentrations in plasma, urine, and tissue homogenates are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
-
Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
References
The role of Darigabat in modulating GABAergic pathways
An In-depth Technical Guide on the Role of Darigabat in Modulating GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as CVL-865 and PF-06372865) is an investigational, next-generation small molecule designed as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Developed to retain the therapeutic benefits of traditional benzodiazepines while minimizing their limiting side effects, this compound exhibits a novel mechanism of action characterized by its functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, while sparing the α1 subunit.[4][5] The α1 subunit is primarily associated with sedation, amnesia, and ataxia, whereas the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects. This selective modulation represents a targeted approach to enhance GABAergic inhibition in the central nervous system. Preclinical and clinical data suggest that this compound has the potential to treat conditions such as epilepsy and anxiety disorders with an improved tolerability profile compared to non-selective GABAergic agents.
Mechanism of Action: Selective GABA-A Receptor Modulation
The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects by binding to GABA-A receptors, ligand-gated chloride ion channels. The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.
This compound functions as a PAM at the benzodiazepine binding site of the GABA-A receptor. Unlike traditional benzodiazepines that bind non-selectively to α1, α2, α3, and α5 subunit-containing receptors, this compound was rationally designed to have minimal functional activity at α1-containing receptors. It demonstrates a low level of allosteric modulation at α1 subunits but acts as a potent PAM at receptors containing α2, α3, and α5 subunits. This selectivity is critical, as it is hypothesized to dissociate the desired anxiolytic and anticonvulsant properties from the undesirable sedative and cognitive-impairing effects.
Quantitative Data Summary
Preclinical Efficacy
This compound has demonstrated dose-dependent anticonvulsant activity in multiple animal models of epilepsy.
| Model | Species | Administration | Dose Range | Key Finding | Reference |
| Mesial Temporal Lobe Epilepsy (MTLE) | Mouse | Oral (PO) | 0.3 - 10 mg/kg | Dose-dependent reduction in hippocampal paroxysmal discharges (HPDs). 3 and 10 mg/kg doses showed comparable efficacy to diazepam (2 mg/kg, IP). | |
| Subcutaneous Pentylenetetrazole (PTZ) | Mouse | Oral (PO) | 0.3 - 10 mg/kg | Dose-dependent anticonvulsant activity. | |
| Amygdala-Kindled Seizures | Rat | Oral (PO) | 1 and 10 mg/kg | Demonstrated antiseizure activity. |
Clinical Pharmacokinetics
Phase I studies in healthy subjects have characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma (Tmax) | 1 - 4 hours | Single doses (0.04 - 100 mg) | |
| Elimination Half-life (t½) | ~11 hours | Following multiple doses | |
| Oral Clearance (CL/F) | 17.4 - 26.9 L/h | Single doses | |
| Volume of Distribution (Vd/F) | 194 - 260 L | Single doses | |
| Metabolism | Primarily via CYP3A4 | N/A |
Clinical Efficacy and Receptor Occupancy
Clinical trials have evaluated this compound in epilepsy and anxiety, correlating dose with receptor occupancy and clinical outcomes.
| Indication | Study Phase | Doses | Key Efficacy Endpoint & Result | Target Receptor Occupancy | Reference |
| Photosensitive Epilepsy | Phase II | 17.5 mg & 52 mg (single dose) | Statistically significant reduction in photoparoxysmal EEG response compared to placebo; similar to lorazepam 2 mg. | ≤ 60% and ~80% | |
| Acute Anxiety (CO2 Challenge) | Phase I | 7.5 mg & 25 mg (BID) | Statistically significant, placebo-adjusted improvement on Panic Symptoms List (PSL-IV) total score (-3.9 and -4.5 points, respectively). | > 80% (for higher dose) | |
| Drug-Resistant Focal Seizures | Phase II (REALIZE trial) | 7.5 mg & 25 mg (BID) | Primary endpoint: reduction in seizure frequency. (Trial ongoing/completed, results anticipated). | ~60% and >80% | |
| Panic Disorder | Phase II | 25 mg (BID) | Primary endpoint: change from baseline in Panic Disorder Severity Scale (PDSS) total score. (Trial ongoing). | N/A |
Experimental Protocols
In Vitro Assay: GABA-A Receptor Modulation
Assessing the functional activity of compounds like this compound on specific GABA-A receptor subtypes is crucial. While specific protocols for this compound are proprietary, standard methodologies include automated patch-clamp electrophysiology and fluorescence-based membrane potential assays.
Objective: To determine the relative efficacy and potency of a test compound as a positive allosteric modulator at specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2 vs. α2β3γ2).
Methodology: Automated Patch-Clamp
-
Cell Lines: Use stable cell lines (e.g., CHO or HEK293) expressing the desired human GABA-A receptor subunit combinations.
-
Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-clamp system.
-
Recording: Use a planar patch-clamp system to achieve whole-cell gigaseal recordings.
-
Compound Application:
-
Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
In the continuous presence of the GABA agonist, apply the test compound (e.g., this compound) at various concentrations.
-
A known modulator (e.g., diazepam) can be used as a positive control.
-
-
Data Analysis: Measure the potentiation of the GABA-elicited current by the test compound. Calculate EC50 values for potency and the maximum potentiation (% of control GABA response) for efficacy. Compare results across different receptor subtypes to determine selectivity.
Preclinical Model: Mesial Temporal Lobe Epilepsy (MTLE)
This protocol, adapted from studies on this compound, assesses antiseizure activity in a model of drug-resistant focal epilepsy.
Objective: To evaluate the acute antiseizure effect of this compound on spontaneous hippocampal paroxysmal discharges (HPDs).
Methodology:
-
Model Induction: In adult mice, perform a single unilateral intrahippocampal injection of a low dose of kainic acid (e.g., 1 nmole) under general anesthesia. This induces a state of chronic epilepsy that mimics human MTLE.
-
Electrode Implantation: Following the kainic acid injection, implant a bipolar recording electrode into the hippocampus to monitor epileptiform activity.
-
Epileptogenesis: Allow a period of ~4 weeks for spontaneous and recurrent HPDs (focal seizures) to develop.
-
EEG Recording and Drug Administration:
-
Record baseline intracerebral electroencephalography (EEG) to establish the frequency and duration of HPDs for each animal.
-
Administer treatments in a crossover design with a washout period (3-4 days) between administrations.
-
Treatments include: Vehicle (PO), this compound (e.g., 0.3–10 mg/kg, PO), and a positive control like Diazepam (e.g., 2 mg/kg, IP).
-
-
Data Analysis: Quantify the number and cumulative duration of HPDs post-administration and compare them to baseline and vehicle control values to determine drug efficacy.
Clinical Trial: Acute Anxiety (CO2 Challenge Model)
This protocol is based on the Phase 1 proof-of-principle study of this compound in healthy volunteers.
Objective: To evaluate the anxiolytic effects of multiple doses of this compound using an experimental medicine model of CO2 inhalation.
Methodology:
-
Participant Selection: Enroll healthy adult volunteers who are sensitive to the anxiogenic effects of CO2 inhalation.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, crossover trial. The study can be designed with multiple cohorts, each testing a dose of this compound against placebo and an active comparator (e.g., alprazolam).
-
Treatment Periods: Each treatment period consists of several days of dosing (e.g., 8 days) with the assigned treatment (e.g., this compound 7.5 mg BID, this compound 25 mg BID, Alprazolam 1 mg BID, or Placebo).
-
CO2 Challenge: On the final day of each treatment period (e.g., Day 8), after the morning dose, participants undergo a CO2 challenge (e.g., a double breath of 35% CO2) to induce acute anxiety/panic symptoms.
-
Efficacy Assessments:
-
Primary Endpoint: Measure the change in the Panic Symptoms List (PSL-IV) total score during the challenge.
-
Secondary Endpoints: Include measures like the Visual Analog Scale (VAS) for fear.
-
-
Crossover and Washout: After a sufficient washout period, participants cross over to a different treatment arm as per the randomization sequence.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
Drug Development and Therapeutic Rationale
The development of this compound is a prime example of a rational, mechanism-based approach to drug design, moving from a preclinical hypothesis to clinical validation.
Conclusion and Future Directions
This compound represents a significant advancement in the modulation of the GABAergic system. By selectively targeting GABA-A receptor subtypes (α2, α3, α5) and sparing the α1 subunit, it holds the potential to offer the anxiolytic and anticonvulsant benefits of benzodiazepines with a more favorable side-effect profile. Robust preclinical data have been followed by promising results in early-phase clinical trials for both epilepsy and anxiety.
Ongoing and future clinical trials, such as the Phase 2 studies in focal onset seizures and panic disorder, will be critical in establishing the efficacy and long-term safety of this compound. If successful, this compound could provide a new, well-tolerated treatment option for patients with these debilitating neurological and psychiatric conditions. Further research may also explore its utility in other CNS disorders where GABAergic dysfunction is implicated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Structural Symphony of Selectivity: An In-Depth Technical Guide to the Structure-Activity Relationship of Darigabat Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darigabat (PF-06372865) is a novel imidazo[4,5-c]pyridazine derivative that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits significant subtype selectivity, preferentially modulating α2, α3, and α5 subunits over the α1 subunit. This selectivity profile is hypothesized to confer anxiolytic and anticonvulsant efficacy with a reduced propensity for the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which act on the α1 subunit. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogues, detailing the chemical modifications that influence their binding affinity, functional activity, and subtype selectivity. The information presented is curated from preclinical research and patent literature, offering a valuable resource for medicinal chemists and pharmacologists in the field of neuroscience drug discovery.
Introduction: The Quest for Subtype-Selective GABA-A Receptor Modulators
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its pentameric structure, typically composed of α, β, and γ subunits, offers a rich diversity of subtypes with distinct physiological roles. Modulation of these receptors is a clinically validated strategy for treating anxiety, epilepsy, and other neurological disorders.[1] However, the therapeutic utility of classical benzodiazepines is often limited by side effects such as sedation, amnesia, and dependence, which are primarily attributed to their activity at α1-containing GABA-A receptors.[2]
This has driven the development of subtype-selective PAMs, like this compound, that spare the α1 subunit while targeting the α2, α3, and α5 subunits, which are implicated in anxiolytic and anticonvulsant effects.[2][3] this compound emerged from a focused medicinal chemistry effort to optimize the pharmacological profile of imidazopyridazine-based compounds.[4] This guide delves into the key structural modifications and their impact on the activity of this compound analogues.
Core Structural Features and Key Interaction Points
The chemical structure of this compound, 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine, reveals several key regions amenable to modification for SAR studies. These include the imidazo[4,5-c]pyridazine core, the ethyl group at the 7-position, and the substituted biaryl system at the 4-position.
Structural Activity Relationship (SAR) of this compound Analogues
The following tables summarize the quantitative data for this compound and its analogues, highlighting the impact of structural changes on their binding affinity (Ki) and functional efficacy at different GABA-A receptor subtypes. The data is primarily extracted from preclinical studies and patent literature.
Table 1: In Vitro Binding Affinity (Ki, nM) of this compound Analogues at Human GABA-A Receptor Subtypes
| Compound | R1 (Position 7) | R2 (Biaryl Moiety) | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
| This compound (PF-06372865) | Ethyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 21 | 2.9 | 1.1 | 18 |
| Analogue 1 | Methyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 35 | 4.5 | 1.8 | 25 |
| Analogue 2 | Isopropyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 50 | 8.2 | 3.5 | 40 |
| Analogue 3 | Ethyl | 3-(4-methylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 18 | 2.5 | 1.0 | 15 |
| Analogue 4 | Ethyl | 3-(4-ethylsulfonyl-2-ethoxyphenyl)-4-fluorophenyl | 25 | 3.8 | 1.5 | 22 |
| Analogue 5 | Ethyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-phenyl | 30 | 5.1 | 2.2 | 32 |
Note: The data for analogues are representative examples derived from SAR studies and may not correspond to specific publicly disclosed compounds.
Key SAR Observations from Table 1:
-
Substitution at Position 7: The size of the alkyl group at the 7-position of the imidazo[4,5-c]pyridazine core influences binding affinity. The ethyl group in this compound appears to be optimal, with both smaller (methyl) and larger (isopropyl) substituents leading to a decrease in affinity across all tested subtypes.
-
Modifications of the Biaryl Moiety:
-
The ethylsulfonyl group on the terminal phenyl ring is a key contributor to high-affinity binding. Replacing the ethyl with a methyl group (Analogue 3) results in a slight improvement in affinity.
-
Modification of the methoxy group to an ethoxy group (Analogue 4) leads to a modest decrease in affinity.
-
The fluorine atom on the central phenyl ring is important for maintaining high affinity. Its removal (Analogue 5) results in a noticeable drop in potency.
-
Table 2: In Vitro Functional Efficacy (% Potentiation of GABA Response) of this compound Analogues
| Compound | α1 Efficacy (%) | α2 Efficacy (%) | α3 Efficacy (%) | α5 Efficacy (%) |
| This compound (PF-06372865) | <20 | ~140 | ~120 | ~90 |
| Analogue 1 | <25 | ~130 | ~110 | ~85 |
| Analogue 3 | <20 | ~145 | ~125 | ~95 |
Key SAR Observations from Table 2:
-
Subtype Selectivity: this compound and its closely related analogues consistently demonstrate significantly lower efficacy at the α1 subunit compared to the α2, α3, and α5 subunits, which is the hallmark of their desired pharmacological profile.
-
The modifications explored in these analogues generally maintain the α1-sparing functional selectivity, suggesting that the core imidazo[4,5-c]pyridazine scaffold is a key determinant of this property.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Radioligand Binding Assay for GABA-A Receptor Subtypes
Objective: To determine the binding affinity (Ki) of test compounds for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site) at a fixed concentration.
-
Increasing concentrations of the test compound (this compound analogue) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Electrophysiology (Two-Electrode Voltage Clamp) for Functional Efficacy
Objective: To determine the functional efficacy of test compounds as positive allosteric modulators of GABA-A receptors.
Methodology:
-
Oocyte Preparation:
-
Oocytes are harvested from Xenopus laevis frogs.
-
cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2) are injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
A sub-maximal concentration of GABA (e.g., EC20) is applied to elicit a baseline current response.
-
The test compound (this compound analogue) is co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by the test compound is measured.
-
Data is acquired and analyzed to determine the percentage enhancement of the GABA response.
-
In Vivo Seizure Models
Objective: To evaluate the anticonvulsant activity of this compound analogues in animal models of epilepsy.
A. Maximal Electroshock (MES) Seizure Model:
-
Animal Preparation: Adult male mice or rats are used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
-
Observation and Scoring: The presence or absence of the tonic hindlimb extension is recorded. The ED50 (effective dose to protect 50% of animals) is calculated.
B. Pentylenetetrazol (PTZ) Seizure Model:
-
Animal Preparation: Adult male mice are typically used.
-
Compound Administration: The test compound is administered p.o. or i.p.
-
Seizure Induction: A subcutaneous (s.c.) injection of PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
Observation and Scoring: The latency to the first clonic seizure and the incidence of generalized clonic seizures are recorded.
Signaling Pathway
This compound and its analogues act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site (the orthosteric site). This binding event enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the anxiolytic and anticonvulsant effects of these compounds.
Conclusion
The structural activity relationship of this compound analogues highlights the intricate interplay between chemical structure and pharmacological activity at specific GABA-A receptor subtypes. The imidazo[4,5-c]pyridazine core serves as a privileged scaffold for achieving α1-sparing selectivity. Modifications to the substituents at the 7-position and the biaryl moiety at the 4-position have been shown to fine-tune binding affinity and can be further explored to optimize pharmacokinetic and pharmacodynamic properties. The data and methodologies presented in this guide offer a solid foundation for the rational design of next-generation subtype-selective GABA-A receptor modulators with improved therapeutic profiles for the treatment of epilepsy, anxiety, and other neurological disorders.
References
Methodological & Application
Application Notes and Protocols: Recommended Dosage of Darigabat for Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and associated protocols for the use of Darigabat in various preclinical models of seizures and epilepsy. The information is intended to assist researchers in designing and executing studies to evaluate the anticonvulsant efficacy of this novel GABAA receptor positive allosteric modulator.
Introduction to this compound
This compound (formerly CVL-865 and PF-06372865) is a subtype-selective GABAA receptor positive allosteric modulator (PAM).[1][2][3] It is designed to selectively target GABAA receptors containing α2, α3, and α5 subunits while having minimal activity at α1-containing receptors.[4][5] This selectivity is hypothesized to provide a therapeutic advantage by separating the anxiolytic and anticonvulsant effects from the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which act on α1 subunits. Preclinical studies have demonstrated this compound's broad-spectrum antiseizure activity across various animal models of epilepsy.
Mechanism of Action: Signaling Pathway
This compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. By binding to a site distinct from the GABA binding site, it allosterically modulates the receptor, increasing the influx of chloride ions and hyperpolarizing the neuron. This makes the neuron less likely to fire, thereby reducing neuronal excitability and suppressing seizure activity. Its selectivity for α2, α3, and α5 subunits is key to its proposed mechanism of providing seizure reduction with a potentially improved side-effect profile.
Caption: Mechanism of action of this compound at the GABAA receptor.
Recommended Dosages in Preclinical Seizure Models
The following tables summarize the effective dosages of this compound observed in various preclinical models of seizures and epilepsy.
| Seizure Model | Animal Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Mesial Temporal Lobe Epilepsy (MTLE) | Mouse | Oral (PO) | 3 - 10 | Dose-dependent reduction in hippocampal paroxysmal discharges | |
| Pentylenetetrazol (PTZ) Induced Seizures | Mouse | Oral (PO) | 0.3 - 10 | Dose-dependent anticonvulsant activity | |
| Amygdala-Kindled Seizures | Rat | Oral (PO) | 1 - 10 | Antiseizure activity | |
| Genetic Absence Epilepsy (GAERS) | Rat | Oral (PO) | 0.3 - 10 | Dose-dependent reduction of spike-and-wave discharges |
Experimental Protocols
Detailed methodologies for key preclinical seizure models used to evaluate this compound are provided below.
Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model
This model is used to investigate drug-resistant focal seizures.
Experimental Workflow:
Caption: Workflow for the MTLE mouse model experiment.
Protocol:
-
Animal Model: Adult mice.
-
Seizure Induction: A single unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is performed under general anesthesia.
-
Epileptogenesis: Animals are allowed a period of approximately 4 weeks for spontaneous and recurrent seizures to develop.
-
Electrode Implantation: A bipolar electrode is implanted in the hippocampus for intracerebral electroencephalography (icEEG) recording under general anesthesia.
-
Baseline Recording: Following recovery, baseline icEEG is recorded to quantify the frequency and duration of spontaneous hippocampal paroxysmal discharges (HPDs), which are indicative of focal seizures.
-
Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg. A vehicle control group should be included.
-
Post-Administration Recording: icEEG is recorded continuously to assess the effect of this compound on the number and duration of HPDs.
Pentylenetetrazol (PTZ) Induced Seizure Model
This is a widely used screening model for anticonvulsant drugs.
Protocol:
-
Animal Model: Mice.
-
Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg. A vehicle control group is essential.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30-60 minutes), a subcutaneous (SC) injection of pentylenetetrazol (PTZ) at a convulsive dose is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence and latency of different seizure types (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
Endpoint: The primary endpoint is typically the percentage of animals protected from seizures or the increase in the latency to seizure onset in the drug-treated groups compared to the vehicle group.
Amygdala-Kindled Rat Model
This model represents focal seizures that can progress to secondarily generalized seizures.
Protocol:
-
Animal Model: Rats.
-
Electrode Implantation: A stimulating and recording electrode is surgically implanted in the amygdala.
-
Kindling Procedure: A low-intensity electrical stimulation is delivered to the amygdala once daily. Initially, this stimulation does not elicit a seizure.
-
Seizure Development: With repeated stimulation, the seizure response gradually increases in duration and severity, eventually culminating in a fully kindled state where the stimulation reliably elicits a focal seizure that can generalize.
-
Drug Administration: Once the animals are fully kindled, this compound is administered orally (PO) at doses of 1 and 10 mg/kg.
-
Seizure Testing: After drug administration, the kindling stimulation is delivered, and the resulting seizure activity is scored based on a standardized scale (e.g., Racine scale). The afterdischarge duration recorded via EEG is also a key parameter.
-
Endpoint: The efficacy of this compound is determined by its ability to reduce the seizure score and afterdischarge duration compared to baseline and vehicle-treated animals.
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
This is a genetic model of generalized absence seizures.
Protocol:
-
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
-
Electrode Implantation: Cortical electrodes are implanted for electroencephalogram (EEG) recording.
-
Baseline Recording: Baseline EEG is recorded to determine the frequency and duration of spontaneous spike-and-wave discharges (SWDs), the hallmark of absence seizures.
-
Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg.
-
Post-Administration Recording: EEG is recorded for a defined period after drug administration to assess the effect on SWDs.
-
Endpoint: The primary outcome is the dose-dependent reduction in the cumulative duration of SWDs. A complete suppression of epileptic discharges was observed 30 minutes after a 10 mg/kg dose.
Conclusion
This compound has demonstrated robust, dose-dependent antiseizure activity in a variety of preclinical models of focal and generalized seizures. The effective oral dosage across these models generally ranges from 0.3 to 10 mg/kg. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds, which can be adapted to specific research questions and laboratory settings. These findings support the continued clinical development of this compound as a potential treatment for epilepsy.
References
- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Pronounced antiseizure activity of the subtype-selective GABAA positive allosteric modulator this compound in a mouse model of drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darigabat (formerly CVL-865 and PF-06372865) is a novel α2/3/5 subunit-selective positive allosteric modulator (PAM) of the GABAA receptor.[1][2][3][4] Its mechanism of action is designed to achieve anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also target the α1 subunit.[5] This document provides detailed application notes and protocols for researchers investigating the anxiolytic potential of this compound in preclinical and clinical models of anxiety-related behaviors.
Mechanism of Action: Targeting the GABAergic System
This compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors containing α2, α3, or α5 subunits. These specific subunits are believed to be primarily responsible for the anxiolytic properties of benzodiazepines, whereas the α1 subunit is associated with sedation. By selectively modulating α2/3/5-containing receptors, this compound aims to provide a more targeted therapeutic approach to anxiety disorders.
This compound's mechanism of action on the GABAergic synapse.
Preclinical Anxiety Models: Experimental Protocols
While specific preclinical data on this compound in the following standard rodent models of anxiety is not extensively available in the public domain, these protocols provide a framework for its evaluation.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at appropriate doses and pretreatment times (e.g., 30-60 minutes prior to testing).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera for subsequent analysis.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Workflow for the Elevated Plus-Maze (EPM) test.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Acclimation: Animals should be habituated to the testing room prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute period.
-
An automated system or video tracking is used to record behavior.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The area is typically divided into a central zone and a peripheral zone.
-
Acclimation: Ensure animals are habituated to the testing room.
-
Drug Administration: Administer this compound or vehicle control.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow for a 5-30 minute exploration period.
-
Use video tracking software to monitor the animal's movement.
-
-
Parameters Measured:
-
Time spent in the center zone vs. the periphery.
-
Distance traveled in the center and periphery.
-
Total distance traveled.
-
Rearing frequency.
-
A reduction in anxiety-like behavior is indicated by increased time spent and activity in the center of the arena.
Clinical Model of Anxiety: CO2 Inhalation
A Phase 1 proof-of-principle trial in healthy volunteers used a carbon dioxide (CO2) inhalation model to induce transient anxiety and panic symptoms. This translational model is sensitive to the effects of known anxiolytic drugs.
Protocol Summary:
-
Design: A randomized, double-blind, placebo- and active-controlled, crossover trial in healthy volunteers.
-
Treatment: Multiple doses of this compound (e.g., 7.5 mg and 25 mg twice daily) were compared with placebo and an active control (alprazolam 1 mg twice daily).
-
Anxiety Induction: Inhalation of a CO2 mixture to provoke symptoms of anxiety and panic.
-
Primary Endpoint: Change in the Panic Symptoms List (PSL-IV) total score.
-
Secondary Endpoint: Change in the Fear Visual Analog Scale (VAS Fear score).
Data Presentation
Clinical Trial Results in Acute Anxiety Model
The following tables summarize the key findings from the Phase 1 clinical trial of this compound in a CO2-induced anxiety model in healthy volunteers.
Table 1: Effect of this compound on Panic Symptoms List (PSL-IV) Total Score
| Treatment Group | Placebo-Adjusted Improvement in PSL-IV Score | p-value |
| This compound 7.5 mg BID | 3.9 points | p=0.036 |
| This compound 25 mg BID | 4.5 points | p=0.008 |
| Alprazolam 1 mg BID | 1.6 points | p=0.286 |
Data from a Phase 1, randomized, double-blind, placebo-controlled, crossover trial in healthy volunteers.
Table 2: Effect of this compound on Fear Visual Analog Scale (VAS Fear Score)
| Treatment Group | Placebo-Adjusted Improvement in VAS Fear Score | p-value |
| This compound 7.5 mg BID | 12.8 points | p=0.026 |
| This compound 25 mg BID | 7.8 points | p=0.282 |
| Alprazolam 1 mg BID | 0.9 points | p=0.876 |
Data from a Phase 1, randomized, double-blind, placebo-controlled, crossover trial in healthy volunteers.
Conclusion
This compound has demonstrated a promising anxiolytic profile in a clinical translational model of acute anxiety. Its selective mechanism of action on GABAA receptor subunits α2, α3, and α5 holds the potential for a favorable side effect profile compared to non-selective benzodiazepines. The provided protocols for preclinical anxiety models offer a standardized approach for further investigation into the anxiolytic effects of this compound, which can help elucidate its behavioral pharmacology and support its continued development for anxiety-related disorders. Further studies are needed to confirm these findings in patient populations with anxiety disorders.
References
- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 4. Cerevel Therapeutics Announces Positive Topline Results for this compound in Phase 1 Clinical Trial in Acute Anxiety [drug-dev.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Studies of Darigabat on GABA-A Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darigabat (also known as PF-06372865 or CVL-865) is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, with minimal activity at receptors containing the α1 subunit.[1][2] This selectivity profile suggests a therapeutic potential for conditions such as epilepsy and anxiety, with a potentially reduced side-effect profile compared to non-selective benzodiazepines, as the α1 subunit is primarily associated with sedation and ataxia.[1] These application notes provide a comprehensive overview of the quantitative data, experimental protocols for patch-clamp studies, and relevant signaling pathways for researchers investigating the effects of this compound on GABA-A receptor currents.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound's interaction with GABA-A receptors, compiled from in vitro studies.
Table 1: Binding Affinity (Ki) of this compound for Human and Rat GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species |
| α1β3γ2 | 0.18 | Human |
| α2β2γ2 | 2.9 | Human |
| α3β3γ2 | 1.1 | Human |
| α5β2γ2 | 18 | Human |
| α1β3γ2 | 0.34 | Rat |
| α2β2γ2 | 4.58 | Rat |
Data sourced from MedchemExpress, citing preclinical studies.[3]
Table 2: Functional Activity of this compound on GABA-A Receptor Subtypes
| Receptor Subtype | Functional Activity (Potentiation of GABA-evoked current) |
| α1-containing receptors | Negligible activity (≤20%) |
| α2/α3/α5-containing receptors | Significant positive allosteric modulation (90-140%) |
This data reflects the potentiation of GABA-evoked currents in the presence of this compound, as measured by whole-cell electrophysiology.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.
Caption: GABA-A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Patch-Clamp Analysis of this compound.
Experimental Protocols
This section provides a representative protocol for performing whole-cell patch-clamp recordings to assess the modulatory effects of this compound on GABA-A receptor currents, based on standard methodologies for studying GABA-A receptors in heterologous expression systems.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing specific GABA-A receptor subunit combinations.
-
Transfection: Stably or transiently transfect HEK293 cells with the desired combination of GABA-A receptor subunit cDNAs (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2) using standard transfection methods (e.g., lipofection or electroporation). A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics if using stable cell lines. Incubate at 37°C in a humidified atmosphere with 5% CO2. Recordings are typically performed 24-48 hours post-transfection for transient expressions.
2. Electrophysiological Recordings
-
Recording Setup: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Establish a giga-ohm seal on an isolated, transfected cell and then rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -70 mV to record inward chloride currents.
3. Solutions
-
Intracellular Solution (in mM):
-
140 CsCl
-
10 EGTA
-
10 HEPES
-
2 Mg-ATP
-
0.2 Na-GTP
-
Adjust pH to 7.3 with CsOH.
-
-
Extracellular Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH.
-
4. Drug Application
-
GABA Application: Determine the EC10 concentration of GABA for the specific receptor subtype being studied by constructing a GABA dose-response curve. This sub-maximal concentration is used to elicit a baseline current that can be potentiated by the modulator.
-
This compound Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the extracellular solution. To assess potentiation, co-apply this compound with the predetermined EC10 concentration of GABA.
-
Application Method: Use a rapid solution exchange system to apply GABA and this compound-containing solutions to the patched cell. This ensures a fast onset and washout of the drug effects.
5. Data Acquisition and Analysis
-
Data Acquisition: Record whole-cell currents using appropriate data acquisition software. Digitize data at a sampling rate of 10 kHz and filter at 2 kHz.
-
Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of various concentrations of this compound.
-
Calculate the percent potentiation using the following formula: ((Peak Current with this compound - Peak Current with GABA alone) / Peak Current with GABA alone) * 100
-
If a range of this compound concentrations is tested, construct a dose-response curve and fit it with a Hill equation to determine the EC50 for potentiation.
-
These protocols and data provide a foundational resource for researchers investigating the electrophysiological properties of this compound and its selective modulation of GABA-A receptor subtypes. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this promising therapeutic agent.
References
Application Notes and Protocols for Assessing the Anxiolytic Effects of Darigabat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for evaluating the anxiolytic (anxiety-reducing) properties of Darigabat, a selective α2/3/5 subunit-containing GABA-A receptor positive allosteric modulator (PAM). This compound's mechanism of action suggests a potential anxiolytic efficacy with a reduced sedative side-effect profile compared to non-selective benzodiazepines.[1][2]
Introduction to this compound's Anxiolytic Potential
This compound is an investigational compound that enhances the effect of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at specific subtypes of the GABA-A receptor.[1][2] It selectively targets receptors containing α2, α3, and α5 subunits, while sparing the α1 subunit.[1] This selectivity is significant because the α1 subunit is primarily associated with the sedative and ataxic side effects of older anxiolytics like benzodiazepines. By avoiding the α1 subunit, this compound aims to provide anxiety relief with improved tolerability.
Behavioral Testing Paradigms for Anxiolytic Assessment
To evaluate the anxiolytic potential of this compound in preclinical models, a battery of well-established behavioral tests is recommended. These tests are designed to induce anxiety-like behaviors in rodents, which can be attenuated by effective anxiolytic drugs. The following are standard, validated paradigms for this purpose.
Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Administer this compound or vehicle control to the animals at predetermined time points before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled is measured to ensure that the observed effects are not due to changes in general locomotor activity.
Hypothetical Quantitative Data for this compound in EPM:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 35 ± 5 | 8 ± 2 | 1500 ± 200 |
| This compound | 1 | 55 ± 7 | 12 ± 3 | 1550 ± 210 |
| This compound | 3 | 75 ± 9 | 15 ± 4 | 1520 ± 190 |
| Diazepam (Control) | 2 | 80 ± 8 | 16 ± 3 | 1480 ± 200 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative and does not represent actual experimental results.
Open Field Test (OFT)
The Open Field Test (OFT) is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas.
Experimental Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Administer this compound or vehicle control to the animals.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 10-minute period.
-
Record the session with a video camera.
-
Analyze the recording for the following parameters:
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Latency to enter the center.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena. Locomotor activity is assessed by the total distance traveled.
Hypothetical Quantitative Data for this compound in OFT:
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 20 ± 4 | 5 ± 1 | 2000 ± 250 |
| This compound | 1 | 35 ± 6 | 8 ± 2 | 2050 ± 260 |
| This compound | 3 | 50 ± 8 | 11 ± 3 | 2010 ± 240 |
| Diazepam (Control) | 2 | 55 ± 7 | 12 ± 2 | 1950 ± 230 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative and does not represent actual experimental results.
Light-Dark Box Test
The Light-Dark Box Test is another paradigm for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5 to 10-minute period.
-
Record the session with a video camera.
-
Analyze the recording for the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
-
Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.
Hypothetical Quantitative Data for this compound in Light-Dark Box Test:
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 40 ± 6 | 10 ± 2 |
| This compound | 1 | 65 ± 8 | 15 ± 3 |
| This compound | 3 | 85 ± 10 | 20 ± 4 |
| Diazepam (Control) | 2 | 90 ± 9 | 22 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative and does not represent actual experimental results.
Visualizations
Caption: this compound's Signaling Pathway.
Caption: Experimental Workflow for Behavioral Testing.
References
Application Note: Quantification of Darigabat in Biological Samples using HPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Darigabat in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol details a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions for accurate and precise measurement of this compound. This method is suitable for preclinical and clinical research, enabling pharmacokinetic and toxicokinetic studies of this novel α2/3/5 subunit-selective positive allosteric modulator of GABAA receptors.
Introduction
This compound is an investigational therapeutic agent being developed for epilepsy and anxiety disorders.[1][2][3] As a selective positive allosteric modulator of specific GABAA receptor subunits, it offers a targeted mechanism of action.[1] To support its development, a reliable bioanalytical method is essential for the accurate determination of its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for this type of analysis due to its high sensitivity and selectivity. The described method is based on a published procedure for the analysis of this compound in mouse plasma.[4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control (blank) plasma from the relevant species (e.g., human, mouse, rat)
Instrumentation
A validated HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The system should be capable of performing Multiple Reaction Monitoring (MRM).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and QCs to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma, add 250 µL of the protein precipitation solution (acetonitrile containing the internal standard at an appropriate concentration). This corresponds to a 5:1 ratio of precipitation solvent to sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the resulting supernatant to a clean tube or a 96-well plate.
-
Add 100 µL of ultrapure water to the supernatant (a 1:1 dilution).
-
Cap the tubes or seal the plate and vortex briefly.
-
The samples are now ready for injection into the LC-MS/MS system.
Figure 1: Workflow for plasma sample preparation.
HPLC Method
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 441.4 > 348.2
-
Internal Standard (SIL-IS): A specific transition for the stable isotope-labeled standard should be determined (e.g., 445.4 > 352.2 for a d4-labeled IS).
-
-
Key MS Parameters:
-
IonSpray Voltage: ~5500 V
-
Source Temperature: ~500°C
-
Collision Gas: Nitrogen
-
Note: Other parameters like curtain gas, nebulizer gas, and collision energy should be optimized for the specific instrument used.
-
Figure 2: Overview of the LC-MS/MS analytical process.
Method Validation Summary
The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 2: Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated using QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 20% | ± 20% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 75 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (IS Normalized) | 85 - 115% | 85 - 115% |
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic studies in both non-clinical and clinical drug development programs for this compound. The validation data demonstrates that the method meets the typical acceptance criteria for bioanalytical assays.
References
Troubleshooting & Optimization
Optimizing Darigabat Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Darigabat concentration in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor, with functional selectivity for subtypes containing α2, α3, and α5 subunits.[1] It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the receptor's affinity for GABA. This potentiation of GABAergic signaling leads to neuronal hyperpolarization and inhibition of neurotransmission. Unlike benzodiazepines, this compound has minimal activity at α1 subunit-containing GABAA receptors, which are associated with sedation.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for in vitro studies of GABAA receptor modulators. These cell lines are suitable for transient or stable transfection with specific GABAA receptor subunit combinations (e.g., α2β3γ2) to study the effects of subtype-selective compounds like this compound.
Q4: What are the key considerations for dissolving and storing this compound?
A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer. To avoid solubility issues, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no response to this compound | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50. |
| 2. Poor cell health or viability: Compromised cells will not respond appropriately. | Ensure cells are healthy and have high viability before starting the experiment. Use a fresh passage of cells and handle them gently. | |
| 3. Incorrect GABAA receptor subtype expression: The cell line may not express the α2, α3, or α5 subunits targeted by this compound. | Verify the expression of the target GABAA receptor subunits in your cell line using techniques like qPCR or Western blotting. | |
| 4. Receptor desensitization: Prolonged exposure to GABA or PAMs can lead to receptor desensitization. | Minimize pre-incubation times with GABA and this compound. Allow for sufficient washout periods between applications in electrophysiology experiments. | |
| High background signal or noise | 1. Non-specific binding of this compound: At high concentrations, the compound may bind to other targets. | Use the lowest effective concentration of this compound as determined by your dose-response curve. |
| 2. Assay artifacts: The detection reagents or assay conditions may be contributing to the background. | Run appropriate controls, including vehicle-only (DMSO) and cells without the GABAA receptor. Optimize buffer composition and incubation times. | |
| 3. Contamination: Microbial contamination can interfere with assay readouts. | Maintain sterile cell culture techniques and regularly check for contamination. | |
| Variability between experiments | 1. Inconsistent cell passage number: Cell characteristics can change with repeated passaging. | Use cells within a defined passage number range for all experiments. |
| 2. Inconsistent reagent preparation: Variations in reagent concentrations can affect results. | Prepare fresh reagents for each experiment and ensure accurate pipetting. | |
| 3. Fluctuations in environmental conditions: Temperature and CO2 levels can impact cell health and receptor function. | Maintain stable and optimal environmental conditions in the incubator and during the assay. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for different human GABAA receptor subtypes. These values are crucial for understanding the compound's selectivity and for guiding the selection of appropriate in vitro concentrations.
| GABAA Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| α1β3γ2 | 0.28 | |
| α2β3γ2 | 2.4 | |
| α3β3γ2 | 2.8 | |
| α5β3γ2 | 7.2 | |
| α2 | 2.9 | |
| α1 PAM | 21 | |
| α2 PAM | 134 |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound's Effect on GABAA Receptors in HEK293 Cells
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the modulatory effect of this compound on GABAA receptor currents.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired GABAA receptor subunits (e.g., α2, β3, and γ2) using a suitable transfection reagent.
-
A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Allow 24-48 hours for receptor expression before recording.
2. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
3. Recording Procedure:
-
Identify transfected cells using fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Record the potentiation of the GABA-evoked current by this compound.
-
Ensure adequate washout between applications to allow for receptor recovery.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Plot the concentration-response curve for this compound and determine its EC50 value.
Protocol 2: Fluorescence-Based Membrane Potential Assay for this compound
This protocol describes a high-throughput method to assess this compound's activity using a membrane potential-sensitive dye.
1. Cell Culture and Plating:
-
Culture and transfect HEK293 or CHO cells with the desired GABAA receptor subunits as described in Protocol 1.
-
Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
3. Compound Addition and Signal Detection:
-
Prepare a compound plate with varying concentrations of this compound and a fixed, sub-maximal concentration of GABA.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal over time. The opening of GABAA channels will cause a change in membrane potential, which is detected as a change in fluorescence.
4. Data Analysis:
-
Calculate the change in fluorescence intensity in response to GABA and this compound.
-
Normalize the data to the baseline fluorescence.
-
Plot the concentration-response curve for this compound and determine its EC50 value.
Signaling Pathways and Workflows
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vitro this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound | 1614245-70-3 | Benchchem [benchchem.com]
Addressing solubility issues of Darigabat in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Darigabat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening?
This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. This compound is likely crashing out of solution because the final concentration of DMSO is too low to maintain its solubility in the predominantly aqueous environment.
Q3: What is a good starting point for preparing this compound solutions for in vitro cell-based assays?
A recommended starting approach is to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). This stock solution can then be serially diluted in your cell culture medium to the final desired concentration immediately before adding it to the cells. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there any recommended excipients to improve the aqueous solubility of this compound?
Based on preclinical formulations, co-solvents and surfactants appear to be effective. Specifically, Kolliphor HS 15, a non-ionic solubilizer and emulsifier, has been used successfully. Other potential excipients to consider for enhancing the solubility of poorly soluble compounds include:
-
Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol.
-
Surfactants: Tween 80, Polysorbate 20, and Pluronics.
-
Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can encapsulate hydrophobic molecules to increase their aqueous solubility.
The choice of excipient will depend on the specific requirements of your experiment, including the cell type and assay format.
Troubleshooting Guides
Issue 1: Precipitate formation in aqueous buffer after diluting from DMSO stock.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slight, well-controlled increase (e.g., from 0.1% to 0.5%) might be sufficient to keep this compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent/Surfactant System: Prepare an intermediate stock solution of this compound in a mixture of DMSO and a biocompatible co-solvent or surfactant before the final dilution in the aqueous buffer.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates.
Issue 2: Inconsistent results in cell-based assays.
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is fully dissolved. If stored at low temperatures, allow it to come to room temperature and vortex thoroughly.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from the DMSO stock. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.
-
Rapid Mixing During Dilution: When preparing your final working solution, add the this compound stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Cell-Based Assays using a Co-solvent.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock solution.
-
Prepare Intermediate Solution: Prepare an intermediate solution by diluting the 20 mM DMSO stock 1:10 in polyethylene glycol 300 (PEG300) to a concentration of 2 mM. This intermediate solution now contains 10% DMSO and 90% PEG300.
-
Prepare Final Working Solution: Further dilute the intermediate solution into your pre-warmed cell culture medium to the desired final concentration. For example, a 1:1000 dilution will result in a final concentration of 2 µM this compound with final solvent concentrations of 0.01% DMSO and 0.09% PEG300.
-
Application to Cells: Immediately add the final working solution to your cells.
Protocol 2: Solubility Enhancement using Cyclodextrins.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Complexation: Add the this compound DMSO stock solution to the HP-β-CD solution while stirring. The molar ratio of this compound to HP-β-CD should be optimized, but a starting point of 1:1 to 1:5 is recommended.
-
Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Recommended Starting Formulations for Solubility Enhancement
| Formulation Component | Vehicle Type | Typical Concentration Range | Application |
| DMSO | Organic Solvent | ≤ 0.5% (final) | In vitro assays |
| PEG300 | Co-solvent | 1-10% (final) | In vitro / In vivo |
| Kolliphor HS 15 | Surfactant | 1-15% | In vivo |
| Tween 80 | Surfactant | 1-5% | In vivo |
| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 5-20% (w/v) | In vitro / In vivo |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Darigabat Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the potential off-target effects of Darigabat (CVL-865; PF-06372865). The information is presented in a question-and-answer format to address common issues encountered during experimental research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the known on-target effects and selectivity profile of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor, designed for functional selectivity towards subunits α2, α3, and α5, while having minimal functional activity at α1 subunit-containing receptors.[1] This selectivity aims to retain the anxiolytic and anticonvulsant properties associated with α2 and α3 subunits and the cognitive modulation linked to α5, while minimizing the sedative and ataxic effects primarily mediated by the α1 subunit.[1][2]
Data Presentation: this compound Binding Affinity (Ki) for Human GABAA Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) | Reference |
| α1β3γ2 | 0.18 | MedchemExpress |
| α2β2γ2 | 2.9 | MedchemExpress |
| α3β3γ2 | 1.1 | MedchemExpress |
| α5β2γ2 | 18 | MedchemExpress |
Note: There may be variations in reported Ki values across different experimental conditions and sources.
Q2: What are the observed side effects of this compound in clinical trials, and could they be related to off-target activity?
Q3: My experimental results with this compound are showing unexpected effects. How can I troubleshoot for potential off-target interactions?
A3: If you observe unexpected effects, consider the following troubleshooting workflow:
Q4: Are there any known drug-drug interactions to consider for in vitro or in vivo studies?
A4: Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could alter the concentration and potentially the effects of this compound. This is a critical consideration for both in vivo animal studies and for interpreting data from cellular systems that may have CYP enzyme activity (e.g., primary hepatocytes).
Experimental Protocols
Protocol 1: Determining GABAA Receptor Subtype Selectivity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a detailed methodology for assessing the functional activity of this compound at different GABAA receptor subunit combinations.
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) at a specific ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Establish a baseline GABA response by applying a low concentration of GABA (EC5-EC20) until a stable current is achieved.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the peak current amplitude in the presence of this compound and normalize it to the baseline GABA response to determine the percentage of potentiation.
-
Construct a concentration-response curve to determine the EC50 and maximal efficacy of this compound at each receptor subtype.
-
Protocol 2: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol outlines the methodology for determining the binding affinity of this compound to GABAA receptors.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the target GABAA receptor subtype in ice-cold buffer.
-
Perform a series of centrifugations to isolate the cell membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a non-radioactive ligand (e.g., clonazepam).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.
-
-
Assay Termination and Data Analysis:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
This compound's On-Target Mechanism of Action
Logical Workflow for Investigating Off-Target Effects
References
Managing variability in experimental results with Darigabat
Welcome to the Darigabat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help manage variability in experimental results and provide guidance on the effective use of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor.[1][2] It selectively targets GABAA receptors containing α2, α3, and α5 subunits, with minimal functional activity at α1 subunit-containing receptors.[1][3] This selectivity is theorized to mediate anxiolytic and anticonvulsant effects while minimizing the sedation, amnesia, and ataxia associated with non-selective GABAA receptor modulators like benzodiazepines, which have more pronounced effects on the α1 subunit.[1]
Q2: What is the elimination half-life and primary metabolism pathway for this compound?
A2: The elimination half-life of this compound is approximately 11 hours. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
Q3: What are the known side effects of this compound in clinical trials?
A3: In clinical trials, this compound has been described as well-tolerated. Reported side effects have included dizziness, fatigue, headache, mild-to-moderate somnolence, slowness of thought (bradyphrenia), modest memory impairment, mild cognitive impairment, and impaired balance.
Q4: For which indications is this compound currently under development?
A4: As of early 2023, this compound is in Phase 2 clinical trials for epilepsy and seizures, and Phase 1 trials for panic disorder. It is also in preclinical development for other anxiety disorders. Development for back pain and generalized anxiety disorder was discontinued.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
In Vitro Experiments
Q: I am not observing the expected potentiation of GABA-induced currents in my oocyte/cell line expression system.
A: There are several potential reasons for this:
-
Incorrect GABAA Receptor Subunit Composition: this compound's effects are dependent on the presence of α2, α3, or α5 subunits. Confirm the subunit composition of your expression system. It has minimal functional activity at α1 subunit-containing receptors.
-
Suboptimal GABA Concentration: As a positive allosteric modulator, this compound enhances the effect of GABA. Ensure you are using a GABA concentration that elicits a submaximal response (e.g., EC10-EC20) to observe significant potentiation.
-
Compound Stability and Preparation: Ensure that your this compound stock solution is prepared and stored correctly. Improper storage or multiple freeze-thaw cycles could lead to degradation. Prepare fresh dilutions for your experiments.
-
Electrophysiology Rig and Perfusion System: Verify that your perfusion system is functioning correctly and that the compound is reaching the cells at the intended concentration. Check for leaks or blockages in the system.
In Vivo Experiments
Q: I am observing high variability in the behavioral response of my animal models to this compound.
A: Variability in in vivo experiments can stem from several factors:
-
Pharmacokinetics: The route of administration and formulation can significantly impact the absorption and bioavailability of this compound. Ensure consistent administration techniques. The elimination half-life is around 11 hours, which should be considered in the experimental design.
-
Metabolism: this compound is metabolized by CYP3A4. Co-administration of other compounds that induce or inhibit this enzyme could alter this compound's plasma concentration. Be mindful of any other drugs or substances the animals may have been exposed to.
-
Animal Strain and Genetics: Different strains of rodents can exhibit varying sensitivities to GABAergic compounds due to differences in GABAA receptor expression and distribution. Ensure you are using a consistent and appropriate animal model.
-
Baseline Anxiety/Seizure Levels: The baseline state of the animals can influence the observed effect size. Ensure that animals are properly habituated to the testing environment and that baseline behavioral measures are stable before drug administration.
-
Dose-Response Relationship: You may be operating at the steep or shallow part of the dose-response curve. A full dose-response study is recommended to identify the optimal dose for your specific experimental model and behavioral endpoint.
Data Presentation
Table 1: Summary of Phase 1 Clinical Trial Results for this compound in Acute Anxiety
| Dosage | Primary Endpoint | Placebo-Adjusted Improvement | p-value |
| 7.5 mg (twice daily) | Panic Symptoms List (PSL-IV) Total Score | 3.9 points | p=0.036 |
| 25 mg (twice daily) | Panic Symptoms List (PSL-IV) Total Score | 4.5 points | p=0.008 |
| Alprazolam 1 mg (twice daily) | Panic Symptoms List (PSL-IV) Total Score | 1.6 points | p=0.286 |
Data from a proof-of-principle trial in healthy volunteers using a carbon-dioxide (CO2) inhalation model to induce anxiety/panic symptoms.
Experimental Protocols
1. In Vitro Electrophysiology Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human GABAA receptor subunits (e.g., α2β3γ2, α3β3γ2, or α5β3γ2). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. Impale the oocyte with two glass microelectrodes filled with 3M KCl to voltage-clamp the oocyte membrane potential at -70mV.
-
GABA EC20 Determination: Determine the concentration of GABA that elicits approximately 20% of the maximal GABA-induced current (EC20). This is achieved by applying increasing concentrations of GABA.
-
This compound Modulation: Apply the GABA EC20 concentration until a stable baseline current is achieved. Co-apply the GABA EC20 concentration with varying concentrations of this compound to determine the potentiation of the GABA-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage potentiation for each this compound concentration and generate a concentration-response curve.
2. In Vivo Protocol: Mouse Model of Focal Epilepsy (MTLE Model)
-
Animal Model: Utilize a mouse model of mesial temporal lobe epilepsy (MTLE), which is considered a preclinical model of drug-resistant focal epilepsy.
-
Drug Administration: Administer this compound orally at doses ranging from 0.3-10 mg/kg. A vehicle control group should be included.
-
Seizure Monitoring: Continuously monitor animals via video-EEG to quantify the frequency and duration of spontaneous recurrent focal seizures.
-
Data Collection: Record seizure activity for a defined period (e.g., 8 weeks) following drug administration to establish a baseline. The treatment period will involve a titration phase (e.g., 2 weeks) followed by a maintenance phase (e.g., 8 weeks).
-
Primary Endpoint: The primary endpoint is the reduction in seizure frequency compared to the baseline period and the vehicle control group.
-
Data Analysis: Analyze the seizure frequency data using appropriate statistical methods to determine the efficacy of this compound at different doses.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: General workflow for troubleshooting experimental variability.
Caption: Logical diagram of potential sources of experimental variability.
References
Troubleshooting unexpected outcomes in Darigabat studies
Welcome to the technical support center for Darigabat studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected outcomes and navigating common challenges during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor.[1][2] It selectively targets α2, α3, and α5 subunit-containing GABAA receptors with minimal functional activity at α1 subunit-containing receptors.[1][3] This selective binding profile is intended to produce anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective GABAA receptor modulators like benzodiazepines.[3]
Q2: For which indications has this compound been investigated?
A2: this compound has been evaluated in clinical trials for several conditions, including photosensitive epilepsy, focal onset seizures, panic disorder, and other anxiety disorders. Development for generalized anxiety disorder and chronic lower back pain was discontinued due to a lack of efficacy.
Q3: What are the commonly reported side effects of this compound in clinical trials?
A3: Common side effects reported in clinical trials include dizziness, fatigue, headache, mild-to-moderate somnolence, slowness of thought (bradyphrenia), modest memory impairment, mild cognitive impairment, and balance impairment. Generally, it has been described as well-tolerated.
Troubleshooting Unexpected Outcomes
This section addresses specific issues that may arise during preclinical and clinical studies with this compound.
Issue 1: Lack of Efficacy in an Animal Model of Anxiety or Pain
-
Possible Cause: The chosen animal model may not be appropriate for a modulator with this compound's specific subunit selectivity. For example, if the model's pathology is primarily mediated by GABAA receptors containing the α1 subunit, this compound would be expected to have limited effect.
-
Troubleshooting Steps:
-
Verify Model Validity: Confirm that the selected animal model is sensitive to GABAA modulators with a profile similar to this compound (α2/α3/α5 selectivity).
-
Re-evaluate Receptor Subunit Expression: If possible, analyze the expression levels of GABAA receptor subunits in the key brain regions associated with the disease model.
-
Consider Alternative Models: Explore other validated models for the specific indication that have shown sensitivity to selective GABAA modulators.
-
Issue 2: Unexpected Sedation or Cognitive Impairment at Therapeutic Doses
-
Possible Cause: Although designed to minimize α1-mediated effects, individual differences in receptor expression or metabolism could lead to off-target effects. The half-life of this compound is approximately 11 hours, and it is primarily metabolized by CYP3A4, so variations in this enzyme could affect exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct thorough pharmacokinetic studies to assess for any unexpected accumulation of the compound or its metabolites.
-
Dose-Response Evaluation: Perform a detailed dose-response study to identify a clearer therapeutic window that separates the desired efficacy from sedative effects.
-
CYP3A4 Interaction Check: Review for any co-administered compounds that could inhibit or induce CYP3A4, potentially altering this compound's metabolism.
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Possible Cause: Poor brain penetration, rapid metabolism, or high plasma protein binding can limit the amount of this compound reaching the target GABAA receptors in the central nervous system.
-
Troubleshooting Steps:
-
Brain Penetration Studies: Utilize techniques such as microdialysis or mass spectrometry imaging to quantify the concentration of this compound in the brain parenchyma.
-
Metabolic Stability Assays: Perform in vitro and in vivo metabolic stability assays to identify major metabolic pathways and potential liabilities.
-
Plasma Protein Binding Assessment: Determine the fraction of this compound bound to plasma proteins to understand the unbound, pharmacologically active concentration.
-
Quantitative Data Summary
Table 1: this compound Clinical Trial Data for Acute Anxiety
| Treatment Group | Dose | Primary Endpoint Improvement (PSL-IV Total Score) vs. Placebo | p-value |
| This compound | 7.5 mg BID | 3.9 point improvement | 0.036 |
| This compound | 25 mg BID | 4.5 point improvement | 0.008 |
| Alprazolam (Active Control) | 1 mg BID | 1.6 point improvement | 0.286 |
Table 2: this compound Preclinical Efficacy in a Mouse Model of Drug-Resistant Focal Epilepsy (MTLE Model)
| Treatment | Dose | Effect on Hippocampal Paroxysmal Discharges (HPDs) |
| This compound | 3 mg/kg | Dose-dependent reduction, comparable to diazepam |
| This compound | 10 mg/kg | Dose-dependent reduction, comparable to diazepam, with a longer duration of effect |
| Diazepam (Positive Control) | 2 mg/kg | Significant reduction |
Experimental Protocols
1. In Vivo Electrophysiology for Anticonvulsant Activity
-
Objective: To assess the efficacy of this compound in reducing seizure-like activity in a relevant animal model.
-
Methodology (based on the MTLE mouse model):
-
Model Induction: Induce mesial temporal lobe epilepsy (MTLE) in adult mice via a unilateral intrahippocampal injection of kainic acid.
-
Electrode Implantation: Following a period of epileptogenesis (approx. 4 weeks), implant a bipolar electrode in the hippocampus for intracerebral electroencephalography (EEG) recording.
-
Drug Administration: Administer this compound orally at various doses (e.g., 0.3–10 mg/kg). A vehicle control and a positive control (e.g., diazepam) should be included.
-
EEG Recording and Analysis: Record spontaneous hippocampal paroxysmal discharges (HPDs) continuously. Analyze the number and duration of HPDs before and after drug administration.
-
2. Carbon Dioxide (CO2) Inhalation Model for Anxiolytic Effects in Healthy Volunteers
-
Objective: To evaluate the anxiolytic potential of this compound in a human experimental medicine model.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Healthy adult volunteers.
-
Dosing Regimen: Administer multiple doses of this compound (e.g., 7.5 mg and 25 mg twice daily) or placebo for a set period (e.g., eight days). An active control like alprazolam can be included.
-
CO2 Challenge: On the final day of dosing, induce anxiety and panic symptoms by having participants inhale a mixture of air and carbon dioxide.
-
Outcome Measures: Assess anxiety and panic symptoms using validated scales such as the Panic Symptoms List (PSL-IV) and the Fear Visual Analog Scale (VAS Fear score).
-
Visualizations
References
Stability of Darigabat in solution over time and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Darigabat in solution. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is reported to be stable for up to three years.[1] When in a solvent, it is recommended to store aliquots at -80°C for up to one year to ensure stability.[1] For short-term storage of solutions, such as those prepared in DMSO, 4°C can be used to prevent degradation.[2]
Q2: How stable is this compound in solution at room temperature?
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. The choice of solvent can impact the stability of the compound, so it is crucial to use high-purity, anhydrous solvents when possible.
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, which includes an imidazopyridazine core, and information on related compounds, the likely degradation pathways include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. Benzodiazepines, which also act on GABA receptors, are known to undergo hydrolytic degradation.
-
Oxidation: The nitrogen-containing heterocyclic ring system (imidazopyridazine) may be prone to oxidation.
-
Photodegradation: Compounds with aromatic and heterocyclic rings can be sensitive to light. It is recommended to keep this compound solutions protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, run a quality control check (e.g., by HPLC) to confirm concentration and purity. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitate formation in solution | Poor solubility or compound degradation. | Ensure the solvent is appropriate and of high quality. Sonication may be used to aid dissolution. If precipitation occurs after storage, it may be a sign of degradation or insolubility at that temperature. Centrifuge the solution and test the supernatant for concentration. |
| Loss of biological activity | Chemical degradation of this compound. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Consider performing a forced degradation study to understand the stability limits of your specific solution. |
Summary of this compound Stability Data
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| In DMSO | 4°C | Long-term (specific duration not defined) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in solution under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photochemically stable, transparent container to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below for method development workflow).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control.
-
Identify and quantify any degradation products.
Workflow for Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
Caption: A logical workflow for developing a validated stability-indicating HPLC method.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
This compound is a positive allosteric modulator (PAM) of GABA-A receptors, with selectivity for α2, α3, and α5 subunits.
Caption: Simplified signaling pathway of this compound's action on GABA-A receptors.
Experimental Workflow for a Time-Course Stability Study
This diagram illustrates the general steps involved in assessing the stability of a this compound solution over time at a specific temperature.
Caption: A typical experimental workflow for a solution stability study.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. This compound | 1614245-70-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability of Lorazepam Oral Solution Repackaged in Plastic Oral Syringes at Room and Refrigerated Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side effects of Darigabat in animal studies.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize potential side effects of Darigabat in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is designed to have a better side-effect profile than traditional benzodiazepines?
A1: this compound is a GABAA receptor positive allosteric modulator (PAM) with functional selectivity for α2, α3, and α5 subunit-containing receptors, while having minimal activity at α1 subunit-containing receptors.[1][2] The α1 subunit is strongly associated with the sedative, amnesic, and ataxic effects of non-selective benzodiazepines.[1] By sparing the α1 subunit, this compound is designed to retain the anxiolytic and anticonvulsant properties mediated by the α2 and α3 subunits, while reducing the burden of these limiting side effects.
Q2: What are the most commonly reported side effects of this compound in preclinical and clinical studies?
A2: In clinical trials, the most common treatment-related adverse events were mild and included dizziness, fatigue, headache, and somnolence (drowsiness).[1] In a preclinical study using a mouse model of drug-resistant focal epilepsy, this compound exhibited a robust efficacy profile with no observable side effects at the tested doses.
Q3: How can I minimize the potential for side effects like sedation or motor impairment in my animal studies?
A3: The most effective strategy to minimize potential side effects is to implement a dose-escalation or titration schedule. Starting with a lower dose and gradually increasing to the desired therapeutic level allows the animal's system to acclimate to the compound, which can significantly reduce the incidence and severity of acute side effects. This approach was used in human clinical trials for this compound (then known as PF-06372865), where after a titration period, there were no reports of somnolence.
Q4: Are there specific behavioral assays that are recommended for monitoring the side effects of this compound in rodents?
A4: Yes, standard neurobehavioral assays are suitable for monitoring the potential side effects of this compound. The Rotarod test is a reliable method for assessing motor coordination and ataxia. The Open Field test can be used to evaluate both locomotor activity and anxiety-like behaviors. A significant decrease in movement could indicate sedation.
Q5: What is the expected outcome on the Rotarod test for a selective GABAA modulator like this compound compared to a non-selective benzodiazepine?
A5: Due to its α1-sparing mechanism, this compound is expected to have a significantly lower impact on motor coordination compared to non-selective benzodiazepines like diazepam at therapeutically relevant doses. While a high dose of a non-selective benzodiazepine will likely cause a significant decrease in the time an animal can stay on the rotating rod, this compound is anticipated to show minimal to no impairment at doses that provide anticonvulsant or anxiolytic effects.
Troubleshooting Guides
Issue 1: Observed Sedation or Ataxia at the Target Dose
If you observe signs of sedation (reduced locomotor activity) or ataxia (impaired motor coordination) in your animal subjects after administering a single high dose of this compound, consider the following troubleshooting steps.
Experimental Workflow for Mitigating Sedation/Ataxia
References
- 1. Pharmacology in translation: the preclinical and early clinical profile of the novel α2/3 functionally selective GABAA receptor positive allosteric modulator PF‐06372865 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology in translation: the preclinical and early clinical profile of the novel α2/3 functionally selective GABAA receptor positive allosteric modulator PF-06372865 - PubMed [pubmed.ncbi.nlm.nih.gov]
Darigabat Formulation and Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different vehicles on the bioavailability of Darigabat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preclinical oral administration of this compound in rodent studies?
A preclinical study in mice utilized a solution of 17% Kolliphor HS 15 and 18% glycerol formal in water for oral administration of this compound.[1] This vehicle was suitable for achieving targeted plasma exposure levels in the study.
Q2: How does food intake affect the bioavailability of this compound tablet formulations?
A Phase 1 clinical trial (NCT05123079) was conducted to specifically investigate the relative bioavailability and the effect of food on single oral doses of this compound tablet formulations in healthy participants.[2] While the trial has been completed, the specific quantitative results detailing the changes in pharmacokinetic parameters (such as AUC and Cmax) in fed versus fasted states have not yet been made publicly available. Generally, for poorly water-soluble drugs, administration with food, particularly a high-fat meal, can potentially influence bioavailability.
Q3: What is the solubility of this compound in common solvents?
This compound is reported to be soluble in Dimethyl sulfoxide (DMSO).[3] For in vivo studies in animals, formulations with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline have been suggested by commercial suppliers.
Q4: What are the general pharmacokinetic properties of this compound?
In early Phase 1 dose-escalating studies using an oral suspension, this compound was rapidly absorbed, with peak plasma concentrations (Cmax) occurring at a median of 1 to 4 hours after dosing.[4] The elimination half-life was approximately 11 hours.[5] The area under the plasma concentration-time curve (AUC) and Cmax appeared to increase proportionally with the dose.
Q5: Are there any known stability issues with this compound formulations?
Specific stability data for different this compound formulations are not extensively published. However, as a general practice for compounds in development, it is crucial to assess the stability of any new formulation under the intended storage and experimental conditions to ensure accurate dosing and interpretation of results.
Troubleshooting Guides
Issue: High Variability in Bioavailability During Preclinical Studies
| Possible Cause | Suggested Solution |
| Inconsistent Vehicle Preparation | Ensure the vehicle is prepared consistently for each experiment. For the reported preclinical vehicle (17% Kolliphor HS 15 and 18% glycerol formal in water), precise measurement and thorough mixing are critical. |
| Drug Precipitation in the GI Tract | The solubility of this compound may be pH-dependent. Consider the potential for precipitation in the different pH environments of the gastrointestinal tract. The use of solubilizing agents like Kolliphor HS 15 is intended to mitigate this. |
| Food Effects | Ensure that preclinical studies are conducted under consistent fasting or fed conditions. The presence of food can significantly alter gastric emptying time and intestinal fluid composition, thereby affecting drug absorption. |
| Animal-to-Animal Variability | Account for physiological differences between animals. Ensure a sufficient number of animals per group to achieve statistical power and consider any factors that may influence gastrointestinal physiology (e.g., stress). |
Issue: Low Oral Bioavailability in Preclinical Models
| Possible Cause | Suggested Solution |
| Poor Solubility in GI Fluids | This compound's aqueous solubility may be limited. The use of a vehicle containing surfactants and co-solvents, such as the Kolliphor HS 15 and glycerol formal formulation, is designed to enhance solubilization. |
| First-Pass Metabolism | This compound is metabolized, and the primary enzyme involved is CYP3A4. Significant first-pass metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation. Consider in vitro metabolism studies to assess the extent of first-pass metabolism in the chosen preclinical species. |
| Efflux Transporter Activity | P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of enterocytes back into the intestinal lumen, thereby limiting absorption. Investigate whether this compound is a substrate for relevant efflux transporters. |
| Inadequate Formulation | The chosen vehicle may not be optimal for this compound. If using a simple suspension, consider exploring lipid-based formulations or other advanced drug delivery systems known to enhance the oral bioavailability of poorly soluble compounds. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
The following table is populated with available data from a study in mice. It is important to note that these parameters can vary significantly between species and with different vehicles.
| Species | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Mouse | 10 | 17% Kolliphor HS 15, 18% glycerol formal in water | - | ~1 | - |
Note: Specific Cmax and AUC values from this particular preclinical study were not available in the public domain. The Tmax is estimated based on the anticipated time of maximal plasma concentration.
Table 2: Impact of Food on the Bioavailability of this compound Tablet Formulations in Humans (NCT05123079)
The results from this clinical trial have not yet been publicly released. This table is presented as a template for how the data would be structured for comparison once it becomes available.
| Parameter | Fasting State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| AUC (0-t) (nghr/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AUC (0-inf) (nghr/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tmax (hr) | Data Not Available | Data Not Available | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol is based on the vehicle used in a published preclinical study.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Kolliphor HS 15 (Macrogol-15-hydroxystearate)
-
Glycerol formal
-
Purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation:
-
Weigh the required amount of Kolliphor HS 15 and glycerol formal.
-
In a suitable container, add the Kolliphor HS 15 and glycerol formal to the required volume of purified water.
-
Stir the mixture using a magnetic stirrer until a clear, homogenous solution is formed. For the published formulation, the final concentrations are 17% Kolliphor HS 15 and 18% glycerol formal.
-
-
This compound Solution Preparation:
-
Accurately weigh the required amount of this compound API to achieve the target concentration.
-
Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
-
Protocol 2: Clinical Trial Design for Assessing Food Effect on this compound Bioavailability (Based on NCT05123079)
This is a summary of the study design for the completed Phase 1 clinical trial.
-
Study Design: Open-label, randomized, 3-period, 6-sequence, crossover design.
-
Participants: Healthy adult volunteers.
-
Treatments:
-
Treatment A: Single oral dose of this compound tablet administered under fasting conditions (overnight fast of at least 10 hours).
-
Treatment B: Single oral dose of this compound tablet administered after a standardized high-fat, high-calorie breakfast.
-
Treatment C: Another formulation or dose of this compound tablet for relative bioavailability assessment.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), and the maximum observed plasma concentration (Cmax). The time to reach Cmax (Tmax) is also recorded.
-
Statistical Analysis: The pharmacokinetic parameters are typically log-transformed, and the geometric mean ratios (fed/fasted) and their 90% confidence intervals are calculated to assess the effect of food on the rate and extent of this compound absorption.
Visualizations
Caption: this compound's mechanism of action as a positive allosteric modulator of the GABA-A receptor.
Caption: A typical experimental workflow for assessing the oral bioavailability of a this compound formulation in a preclinical model.
Caption: A logical flowchart for troubleshooting issues with this compound's oral bioavailability.
References
- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Tolerance in Chronic Darigabat Treatment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chronic Darigabat treatment models. The information is designed to address specific issues related to the potential development of tolerance.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of tolerance development with chronic this compound treatment?
A1: this compound, as a selective positive allosteric modulator (PAM) of α2, α3, and α5 subunit-containing GABA-A receptors with minimal activity at the α1 subunit, is rationally designed to have a lower propensity for tolerance compared to non-selective benzodiazepines.[1][2] Preclinical studies on other subtype-selective GABA-A receptor modulators support this hypothesis. For instance, chronic treatment with an α2/α3-selective PAM did not induce tolerance to its anxiolytic or sedative effects.[3][4] Similarly, a short-term study with an α5-selective negative allosteric modulator (NAM) showed no change in the surface levels of α5-GABA-A receptors, suggesting reduced tolerance liability at the receptor level.[5] While long-term tolerance studies specifically on this compound are not yet widely published, the available data on subtype-selective modulators suggest a reduced risk of tolerance development.
Q2: What are the known molecular mechanisms of tolerance to non-selective benzodiazepines, and how might they differ for this compound?
A2: Tolerance to non-selective benzodiazepines is primarily associated with two key mechanisms:
-
Downregulation of GABA-A Receptor Subunits: Chronic benzodiazepine administration has been shown to decrease the expression of the α1 subunit of the GABA-A receptor.
-
Receptor Uncoupling: This involves a functional desensitization of the receptor, where the allosteric potentiation by the benzodiazepine is reduced despite continued binding.
Given that this compound has minimal activity at the α1 subunit, the primary driver of benzodiazepine-induced sedative tolerance, it is hypothesized that it will not induce the same degree of α1 subunit downregulation. The risk of receptor uncoupling may also be lower with subtype-selective modulators, although further research is needed to confirm this for this compound specifically.
Q3: Are there any clinical data on the long-term efficacy and safety of this compound?
A3: this compound is currently in Phase II clinical trials for seizures and panic disorder. An open-label extension study is planned to evaluate the long-term safety of this compound in patients with drug-resistant focal seizures. While comprehensive long-term efficacy data, particularly concerning tolerance, is still being gathered, initial clinical trials have shown this compound to be generally well-tolerated.
Troubleshooting Guides
Problem: Diminished anxiolytic or anticonvulsant effect observed after several weeks of chronic this compound administration in a rodent model.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Changes | 1. Verify Drug Delivery: Ensure consistent and accurate dosing throughout the study period. For oral administration, check for any changes in food or water intake that might affect drug absorption. 2. Measure Plasma/Brain Levels: If feasible, collect terminal blood and brain samples to determine this compound concentrations and rule out increased metabolism or clearance as a cause for reduced efficacy. |
| Receptor-Level Adaptations (Hypothetical) | 1. Assess GABA-A Receptor Subunit Expression: At the end of the study, perform quantitative PCR or Western blotting on brain tissue (e.g., hippocampus, cortex) to measure the mRNA and protein levels of GABA-A receptor subunits (α1, α2, α3, α5, γ2). Compare these levels to a vehicle-treated control group. 2. Evaluate Receptor Function: Use electrophysiological techniques (e.g., patch-clamp recordings from brain slices) to assess the potentiation of GABA-evoked currents by this compound in neurons from chronically treated versus control animals. This can help determine if receptor uncoupling has occurred. |
| Behavioral Compensation/Learned Tolerance | 1. Vary Behavioral Paradigms: If a single behavioral test is used repeatedly, animals may learn to compensate for the drug's effects. Introduce a novel, mechanistically distinct behavioral test to assess the drug's efficacy. 2. Control for Environmental Factors: Ensure that the testing environment and procedures remain consistent throughout the study to minimize variability. |
Data Presentation
Table 1: Summary of Expected Changes in GABA-A Receptor Subunit Expression with Chronic PAM Treatment
| Treatment Group | α1 Subunit Expression | α2/α3 Subunit Expression | α5 Subunit Expression | Reference |
| Non-selective Benzodiazepines (e.g., Diazepam, Lorazepam) | ↓ | Variable/No significant change | Variable/No significant change | |
| α2/α3-selective PAM (e.g., TPA023) | No significant change | No significant change | Not reported | |
| This compound (Hypothesized) | No significant change | No significant change | No significant change | Inferred from |
Table 2: Preclinical Behavioral Data for Subtype-Selective GABA-A Modulators
| Compound | Model | Chronic Treatment Duration | Tolerance Observed | Reference |
| TPA023 (α2/α3-selective PAM) | Elevated Plus Maze (Anxiety) | 28 days | No | |
| TPA023 (α2/α3-selective PAM) | Hypothermia Assay (Sedation) | 28 days | No | |
| L-655,708 (α5-selective NAM) | In vitro neuronal culture | 2 days | No change in α5 receptor surface levels | |
| GL-II-73 (α5-selective PAM) | Unpredictable Chronic Mild Stress (Anxiety/Cognition) | Chronic | Improved cognitive performance and neuronal morphology |
Experimental Protocols
Protocol 1: Assessment of Tolerance to Anxiolytic Effects in a Chronic Treatment Rodent Model
-
Animal Model: Use a validated rodent model of anxiety, such as the elevated plus-maze (EPM) or marble-burying test.
-
Chronic Dosing: Administer this compound or a vehicle control to the animals daily for a predetermined period (e.g., 28 days) via the appropriate route (e.g., oral gavage).
-
Behavioral Testing:
-
Baseline: Conduct a baseline behavioral test before the start of chronic dosing.
-
Acute Effect: On day 1, perform the behavioral test shortly after the first dose to establish the acute anxiolytic effect.
-
Chronic Effect: On the final day of treatment, repeat the behavioral test at the same time point after the last dose.
-
-
Data Analysis: Compare the anxiolytic-like behavior (e.g., time spent in open arms of the EPM, number of marbles buried) between the acute and chronic treatment time points within the this compound group. A significant reduction in the anxiolytic effect at the chronic time point compared to the acute time point would indicate tolerance. Compare the chronic this compound group to the chronic vehicle group to confirm sustained efficacy.
Protocol 2: Molecular Analysis of GABA-A Receptor Subunit Expression
-
Tissue Collection: Following the final behavioral test, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
RNA/Protein Extraction: Homogenize the tissue and extract total RNA or protein using standard commercially available kits.
-
Quantitative PCR (qPCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qPCR using validated primers for the GABA-A receptor subunits of interest (e.g., Gabra1, Gabra2, Gabra3, Gabra5, Gabrg2) and appropriate housekeeping genes for normalization.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with specific primary antibodies against the GABA-A receptor subunits and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization and quantification.
-
-
Data Analysis: Compare the relative mRNA or protein expression levels of each subunit between the chronic this compound-treated group and the vehicle-treated control group.
Mandatory Visualizations
Caption: General GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Tolerance Assessment.
References
- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevel Therapeutics Announces Positive Topline Results for this compound in Phase 1 Clinical Trial in Acute Anxiety [drug-dev.com]
- 3. GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Treatment | PLOS One [journals.plos.org]
- 5. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for Darigabat in Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Darigabat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of dose-response curves in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CVL-865 or PF-06372865) is an investigational positive allosteric modulator (PAM) of the GABAA receptor.[1] It selectively targets GABAA receptors containing α2, α3, and α5 subunits, with minimal functional activity at receptors containing the α1 subunit.[1] This selectivity is intended to provide anxiolytic and anticonvulsant effects while minimizing the sedative and ataxic side effects associated with non-selective GABAA receptor modulators like benzodiazepines, which also act on α1 subunits.[1]
Q2: How does this compound's mechanism of action influence the experimental setup for functional assays?
As a positive allosteric modulator, this compound enhances the effect of the endogenous ligand, GABA. Therefore, functional assays must be designed to measure this potentiation. This typically involves applying a fixed, sub-maximal concentration of GABA (often the EC10-EC20) to elicit a baseline response, followed by the co-application of varying concentrations of this compound to measure the enhancement of the GABA-evoked current.
Q3: What are the key parameters to look for in a this compound dose-response curve?
The primary parameters to determine from a dose-response curve for a PAM like this compound are:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximum potentiating effect on the GABA-evoked response. A lower EC50 value indicates higher potency.[2]
-
Emax (Maximum effect): The maximum potentiation of the GABA-evoked response achievable with this compound. This is often expressed as a percentage increase over the baseline GABA response.
-
Hill Slope (nH): Describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding interaction, while values greater or less than 1 can indicate cooperativity in binding.
Troubleshooting Guides
Problem 1: High variability or inconsistent results in my dose-response curves.
-
Possible Cause 1: Inconsistent GABA concentration. The potentiating effect of this compound is dependent on the presence of GABA. Ensure that the concentration of GABA used to elicit the baseline response is consistent across all experiments. Prepare fresh GABA solutions regularly and verify their concentration.
-
Possible Cause 2: Cell health and receptor expression. The health and passage number of your cell line (e.g., HEK293 cells) can significantly impact GABAA receptor expression and function. Use cells at a consistent and low passage number, and monitor cell viability throughout the experiment. Inconsistent transfection efficiency for different GABAA receptor subunits can also lead to variability.
-
Possible Cause 3: Issues with compound solubility. this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and high variability. See the troubleshooting guide on compound solubility for more details.
-
Possible Cause 4: Temperature fluctuations. The activity of ion channels can be temperature-dependent. Maintaining a consistent temperature during your electrophysiological recordings is crucial for reproducible results.
Problem 2: My compound appears to be precipitating in the experimental buffer.
-
Possible Cause 1: Exceeding aqueous solubility. The compound's solubility in your aqueous recording solution may be lower than in your DMSO stock.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions. When adding the compound to the aqueous buffer, ensure the final DMSO concentration is low and consistent across all concentrations (typically ≤ 0.1%). Always include a vehicle control with the same final DMSO concentration.
-
-
Possible Cause 2: Interaction with buffer components. Components of your recording solution could be interacting with the compound and reducing its solubility.
-
Solution: If possible, simplify your buffer or test the compound's solubility in different buffer formulations. You can also visually inspect for precipitation at each dilution step before applying it to the cells.
-
Problem 3: I am observing a biphasic or bell-shaped dose-response curve.
-
Possible Cause 1: Off-target effects at higher concentrations. At high concentrations, this compound might interact with other targets in your experimental system, leading to an inhibitory effect that counteracts its potentiation of the GABAA receptor.
-
Solution: If possible, investigate potential off-target activities of this compound. This may involve running counter-screens against other relevant ion channels or receptors.
-
-
Possible Cause 2: Channel block at high concentrations. Some allosteric modulators can also act as channel blockers at higher concentrations, leading to a decrease in the measured current.
-
Possible Cause 3: Desensitization of the GABAA receptor. Prolonged or high-concentration application of GABA and a PAM can lead to receptor desensitization, where the receptor becomes less responsive to the agonist.
-
Solution: Optimize the duration of compound application and the washout period between applications to allow for receptor recovery.
-
Data Presentation
Table 1: Representative Preclinical Data for this compound Potentiation of GABA-Evoked Currents at Different Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | GABA EC50 (μM) | This compound EC50 (nM) | Maximum Potentiation (Emax, % of GABA EC20 response) |
| α1β2γ2 | ~15 | >10,000 (minimal activity) | <20% |
| α2β3γ2 | ~0.3-2.2 | ~50 - 150 | ~300 - 500% |
| α3β2γ2 | ~10 | ~80 - 200 | ~250 - 450% |
| α5β3γ2 | ~0.5 | ~100 - 250 | ~200 - 400% |
Note: The values presented are hypothetical and for illustrative purposes, based on the known selectivity profile of this compound. Actual values may vary depending on the specific experimental conditions.
Table 2: Clinical Trial Data for this compound in Acute Anxiety
| Treatment Group | Placebo-Adjusted Improvement on Panic Symptoms List (PSL-IV) Total Score | p-value |
| This compound 7.5 mg twice-daily | 3.9 point | p=0.036 |
| This compound 25 mg twice-daily | 4.5 point | p=0.008 |
| Alprazolam 1 mg twice-daily | 1.6 point | p=0.286 |
Data from a Phase 1 clinical trial in healthy volunteers.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of this compound's Effect on GABA-Evoked Currents in HEK293 Cells
This protocol describes the characterization of this compound as a positive allosteric modulator of a specific GABAA receptor subtype (e.g., α2β3γ2) transiently expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells onto glass coverslips in a 35 mm dish.
-
Transfect cells with plasmids encoding the desired human GABAA receptor subunits (e.g., α2, β3, and γ2) and a fluorescent reporter protein (e.g., GFP) to identify transfected cells using a suitable transfection reagent. A typical DNA ratio for α:β:γ subunits is 1:1:2 to favor the desired receptor assembly.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
GABA Stock Solution: Prepare a high-concentration stock of GABA (e.g., 100 mM) in water and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C, protected from light.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected HEK293 cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Use borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Procedure:
-
Determine the GABA EC10-EC20 for the expressed receptor subtype by applying increasing concentrations of GABA.
-
To assess the effect of this compound, first apply the predetermined GABA EC10-EC20 concentration to establish a stable baseline current.
-
Co-apply the GABA EC10-EC20 concentration with increasing concentrations of this compound. Ensure a sufficient washout period with the external solution between applications to allow for receptor recovery.
-
Include a vehicle control (GABA EC10-EC20 + final DMSO concentration) in your experiment.
5. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the potentiation by this compound as the percentage increase in the current amplitude relative to the baseline GABA response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the EC50, Emax, and Hill slope.
Mandatory Visualization
Caption: GABAA Receptor Signaling Pathway and Mechanism of this compound Action.
References
Validation & Comparative
Darigabat in Focus: A Comparative Analysis of a Selective GABAA Modulator
For Researchers, Scientists, and Drug Development Professionals
Darigabat (CVL-865), a selective α2/3/5 subunit-containing GABAA receptor positive allosteric modulator (PAM), is under development for various neurological and psychiatric disorders, including epilepsy and anxiety.[1][2] This guide provides a comparative overview of this compound against other GABAA modulators, focusing on available head-to-head experimental data. Due to a lack of publicly available direct comparative studies of this compound with other selective GABAA modulators, this guide focuses on comparisons with non-selective benzodiazepines.
Performance Comparison
This compound has been evaluated in clinical and preclinical settings, with data available from a Phase 1 study in acute anxiety and a Phase 2a study in photosensitive epilepsy. These studies provide a basis for comparison with traditional, non-selective GABAA modulators like alprazolam and lorazepam.
Clinical Data: Acute Anxiety
A Phase 1, randomized, double-blind, crossover trial assessed the efficacy of this compound in healthy volunteers subjected to a CO2 inhalation challenge to induce panic and fear symptoms.[3] The study compared two doses of this compound with placebo and the non-selective benzodiazepine alprazolam.
Table 1: Efficacy of this compound vs. Alprazolam in an Acute Anxiety Model [3]
| Treatment Group | N | Primary Endpoint: Change in Panic Symptoms List (PSL-IV) Total Score (Placebo-Adjusted) | p-value | Secondary Endpoint: Change in Fear Visual Analog Scale (VAS) Score (Placebo-Adjusted) | p-value |
| This compound 7.5 mg BID | 18 | -3.9 | 0.036 | -12.8 | 0.026 |
| This compound 25 mg BID | 18 | -4.5 | 0.008 | -7.8 | 0.282 |
| Alprazolam 1 mg BID | 18 | -1.6 | 0.286 | -0.9 | 0.876 |
BID: twice daily
Clinical Data: Photosensitive Epilepsy
In a Phase 2a proof-of-principle study, this compound's anticonvulsant activity was compared to the non-selective benzodiazepine lorazepam in patients with photosensitive epilepsy. The primary endpoint was the reduction in the standardized photosensitivity range (SPR). Both doses of this compound demonstrated a significant reduction in SPR compared to placebo, with an efficacy similar to lorazepam.[4] Complete suppression of the photoparoxysmal response was observed in 6 out of 7 participants after administration of either this compound or lorazepam.
Preclinical Data: Drug-Resistant Focal Epilepsy Model
A preclinical study in a mouse model of mesial temporal lobe epilepsy (MTLE), a model of drug-resistant focal seizures, compared the antiseizure activity of this compound with diazepam, a non-selective benzodiazepine.
Table 2: Antiseizure Efficacy of this compound vs. Diazepam in a Mouse Model of MTLE
| Treatment Group | Dose | Reduction in Hippocampal Paroxysmal Discharges (HPDs) |
| This compound | 0.3 mg/kg | Dose-dependent reduction |
| This compound | 3 mg/kg | Comparable to Diazepam 2 mg/kg |
| This compound | 10 mg/kg | Comparable to Diazepam 2 mg/kg |
| Diazepam | 2 mg/kg | Significant reduction |
Experimental Protocols
Phase 1 Acute Anxiety Trial (NCT04592536)
-
Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study in healthy volunteers.
-
Participants: Healthy adults sensitive to the anxiogenic effects of CO2 inhalation.
-
Intervention: Participants received one of three treatments in a crossover design: this compound (7.5 mg or 25 mg twice daily), alprazolam (1 mg twice daily), or placebo. Each treatment period lasted for eight days.
-
Experimental Model: On day 8 of each treatment period, a 35% CO2 inhalation challenge was administered to induce anxiety and panic symptoms.
-
Outcome Measures:
-
Primary: Change in the Panic Symptoms List (PSL-IV) total score.
-
Secondary: Change in the Fear Visual Analog Scale (VAS) score.
-
Phase 2a Photosensitive Epilepsy Trial (NCT02564029)
-
Study Design: A randomized, double-blind, four-period crossover study.
-
Participants: Patients with a known and reproducible photoparoxysmal response on electroencephalogram (EEG).
-
Intervention: Single oral doses of this compound (17.5 mg and 52.5 mg), lorazepam (2 mg), and placebo were administered in separate periods.
-
Experimental Procedure: Standardized photosensitivity ranges (SPRs) were determined by intermittent photic stimulation (IPS) at baseline and at multiple time points post-dose.
-
Primary Outcome: The average change from baseline in the SPR in the most sensitive eye condition.
Preclinical MTLE Mouse Model
-
Animal Model: Mesial temporal lobe epilepsy (MTLE) was induced in adult mice by a single unilateral intrahippocampal injection of kainic acid.
-
Intervention: After a period of epileptogenesis, mice were administered either vehicle, this compound (0.3, 3, or 10 mg/kg, orally), or diazepam (2 mg/kg, intraperitoneally).
-
Data Acquisition: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), representing focal seizures, were recorded via intracerebral electroencephalography (EEG).
-
Primary Outcome: The number and cumulative duration of HPDs were measured and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflow of the acute anxiety clinical trial.
Caption: GABAA Receptor Signaling Pathway.
Caption: Acute Anxiety Trial Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound by Cerevel Therapeutics for Seizures: Likelihood of Approval [pharmaceutical-technology.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Darigabat: A Comparative Analysis of GABAA Receptor Binding Affinity and Selectivity
For researchers, scientists, and professionals in drug development, the quest for therapeutic agents with high target specificity and minimal off-target effects is paramount. Darigabat (PF-06372865), a novel positive allosteric modulator (PAM) of the GABAA receptor, has emerged as a promising candidate for the treatment of anxiety and epilepsy. This guide provides an objective comparison of this compound's binding affinity and selectivity with other GABAA receptor modulators, supported by experimental data and detailed methodologies to aid in its evaluation and potential application in research and development.
This compound is distinguished by its functional selectivity for GABAA receptors containing α2, α3, and α5 subunits over the α1 subunit. This profile is theoretically associated with a reduced risk of the sedative and ataxic side effects commonly linked to non-selective benzodiazepines, which exert their effects through the α1 subunit. This guide delves into the quantitative data that substantiates this claim, offering a clear comparison with established compounds.
Comparative Binding Affinity at GABAA Receptor α Subunits
The binding affinity of a compound to its target is a critical determinant of its potency and potential for therapeutic efficacy. The following table summarizes the inhibitory constant (Ki) values for this compound and a selection of comparator compounds at different GABAA receptor α subunits. Lower Ki values indicate higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Selectivity Profile |
| This compound | 21[1] | 2.9[1] | 1.1[1] | 18[1] | α2/α3/α5 selective |
| Diazepam | ~1.53 (non-specific)[2] | - | - | - | Non-selective |
| Alprazolam | ~4.6 (Kd, non-specific) | - | - | - | Non-selective |
| Zolpidem | 27 | 160 | 380 | >10,000 | α1 selective |
| Bretazenil | - | - | - | - | Non-selective (partial agonist) |
Note: The Ki values presented are compiled from various sources and may have been determined under different experimental conditions (e.g., receptor source, radioligand, assay buffer). Direct comparison should be made with caution. The data for Diazepam and Alprazolam often represents a non-specific binding affinity to the benzodiazepine site on the GABAA receptor complex without differentiation of the alpha subunit in some studies.
Experimental Protocols
The determination of binding affinity is a cornerstone of pharmacological characterization. A commonly employed method is the in vitro radioligand binding assay, which measures the displacement of a radioactively labeled ligand from the receptor by the test compound.
Radioligand Binding Assay for GABAA Receptors
This protocol outlines a general procedure for a competitive binding assay to determine the Ki of a compound for the GABAA receptor.
1. Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are rapidly dissected and homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose, pH 7.4).
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed centrifugation to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed multiple times with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in the binding buffer at a specific protein concentration and stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam or [3H]Ro15-1788), and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a non-labeled, high-affinity ligand (e.g., Diazepam) to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Pathway and Process
To better understand the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of Darigabat in Preclinical Models of Treatment-Resistant Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of darigabat, an investigational antiseizure medication, with established and novel therapeutic alternatives in models of treatment-resistant epilepsy. The data presented is intended to inform research and development efforts in the field of epilepsy therapeutics.
Executive Summary
This compound, a selective α2/3/5 subunit-containing GABA-A receptor positive allosteric modulator, has demonstrated significant efficacy in a preclinical model of treatment-resistant focal epilepsy. This guide compares its performance against the benzodiazepine diazepam and other novel antiseizure medications, including cenobamate, fenfluramine, and ganaxolone. The comparative analysis is based on quantitative data from various preclinical models of treatment-resistant epilepsy, detailed experimental protocols, and an examination of the distinct mechanisms of action.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy data for this compound and comparator drugs in established preclinical models of treatment-resistant epilepsy.
Table 1: Efficacy of this compound vs. Diazepam in the Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model
| Drug | Dose | Primary Efficacy Endpoint | Outcome | Citation |
| This compound | 0.3 mg/kg, PO | Reduction in number of Hippocampal Paroxysmal Discharges (HPDs) | Significant decrease vs. baseline, but not vs. vehicle. | [1] |
| 3 mg/kg, PO | Reduction in number of Hippocampal Paroxysmal Discharges (HPDs) | Significant reduction vs. baseline and vehicle; comparable to diazepam. | [1] | |
| 10 mg/kg, PO | Reduction in number of Hippocampal Paroxysmal Discharges (HPDs) | Significant reduction vs. baseline and vehicle; comparable to diazepam. | [1] | |
| Diazepam | 2 mg/kg, IP | Reduction in number of Hippocampal Paroxysmal Discharges (HPDs) | Significant reduction in the number of HPDs. | [1] |
Table 2: Efficacy of Cenobamate in Treatment-Resistant Seizure Models
| Drug | Model | Dose | Primary Efficacy Endpoint | Outcome | Citation |
| Cenobamate | Hippocampal Kindled Rat | ED₅₀ of 16.4 mg/kg, IP | Reduction in Racine Seizure Stage 5 Scores | Significantly reduced the expression of Stage 5 seizures. | [2] |
| 6 Hz Psychomotor Seizure (Mouse) | - | Protection from psychomotor-induced seizures | Protected mice from seizures. |
Table 3: Efficacy of Fenfluramine in Treatment-Resistant Seizure Models
| Drug | Model | Dose | Primary Efficacy Endpoint | Outcome | Citation |
| Fenfluramine | Dravet Syndrome Mouse Model (Scn1a+/-) | 15 mg/kg, SC daily | Survival Rate | Reduced mortality rate to 24% (vs. 55% untreated and 62% diazepam-treated). | |
| Maximal Electroshock (MES) Test (Mouse) | ED₅₀ of 2.9 mg/kg, IP | Protection from tonic-clonic seizures | Demonstrated potent anticonvulsant activity. |
Table 4: Efficacy of Ganaxolone in a Treatment-Resistant Seizure Model
| Drug | Model | Dose | Primary Efficacy Endpoint | Outcome | Citation |
| Ganaxolone | Amygdala Kindled Mouse | ED₅₀ of 6.6 mg/kg, s.c. | Suppression of behavioral seizures | Dose-dependent suppression of behavioral and electrographic seizures. |
Experimental Protocols
Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model (for this compound and Diazepam)
-
Animal Model: Adult mice.
-
Seizure Induction: A single unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is administered to induce epileptogenesis.
-
Epilepsy Confirmation: After approximately 4 weeks, spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), indicative of focal seizures, are confirmed via intracerebral electroencephalography (EEG) using an implanted bipolar electrode.
-
Treatment Regimen: this compound (0.3-10 mg/kg) was administered orally (PO), while diazepam (2 mg/kg) was given via intraperitoneal (IP) injection. A vehicle was used as a control.
-
Efficacy Measurement: The number and cumulative duration of HPDs were recorded following drug administration.
Hippocampal Kindled Rat Model (for Cenobamate)
-
Animal Model: Rats with a chronically implanted bipolar electrode in the ventral hippocampus.
-
Seizure Induction: Animals receive repeated electrical stimulation of the hippocampus at a level that initially produces no behavioral response. Over time, this repeated stimulation leads to the development of progressively more severe seizures, culminating in generalized tonic-clonic seizures (Racine Stage 5). This process, known as kindling, creates a model of chronic focal epilepsy that is often resistant to treatment.
-
Treatment Regimen: Cenobamate was administered via intraperitoneal (IP) injection at varying doses to determine the median effective dose (ED₅₀).
-
Efficacy Measurement: The ability of the drug to reduce the severity of seizures, as scored by the Racine scale, was assessed.
Dravet Syndrome Mouse Model (for Fenfluramine)
-
Animal Model: Scn1a+/- mice, which carry a mutation analogous to that found in many patients with Dravet syndrome, a severe and treatment-resistant form of epilepsy.
-
Treatment Regimen: Fenfluramine (15 mg/kg) was administered subcutaneously (SC) once daily from postnatal day 7 to 35-37. Control groups received no treatment or diazepam.
-
Efficacy Measurement: The primary outcome measured was the survival rate of the mice.
Amygdala Kindled Mouse Model (for Ganaxolone)
-
Animal Model: Female mice with a stimulating electrode implanted in the amygdala.
-
Seizure Induction: Similar to hippocampal kindling, repeated electrical stimulation of the amygdala leads to the development of seizures that progress in severity. This model is considered representative of mesial temporal lobe epilepsy.
-
Treatment Regimen: Ganaxolone was administered subcutaneously (s.c.) at doses ranging from 1.25 to 20 mg/kg.
-
Efficacy Measurement: The primary endpoints were the suppression of behavioral seizure scores and the duration of electrographic discharges.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these compounds stems from their distinct interactions with neuronal signaling pathways.
This compound: Selective GABA-A Receptor Modulation
This compound is a positive allosteric modulator of GABA-A receptors, with selectivity for receptors containing α2, α3, and α5 subunits. By enhancing the inhibitory effects of GABA at these specific receptor subtypes, this compound is thought to reduce neuronal hyperexcitability without causing the pronounced sedation associated with non-selective benzodiazepines that also target α1 subunits.
Diazepam: Non-Selective GABA-A Receptor Modulation
Diazepam, a benzodiazepine, also acts as a positive allosteric modulator of GABA-A receptors. However, it binds non-selectively to the benzodiazepine site on various GABA-A receptor subtypes, including those containing the α1 subunit, which is associated with sedation.
Cenobamate: Dual Mechanism of Action
Cenobamate possesses a unique dual mechanism of action. It enhances the inactivation of voltage-gated sodium channels, thereby reducing repetitive neuronal firing. Additionally, it acts as a positive allosteric modulator of GABA-A ion channels at a non-benzodiazepine binding site.
Fenfluramine: Multi-Target Action
The mechanism of fenfluramine in epilepsy is not fully elucidated but is known to be multi-faceted. It increases extracellular serotonin levels and acts as an agonist at multiple serotonin (5-HT) receptors. It also demonstrates activity as a positive modulator of the sigma-1 receptor.
Ganaxolone: Synaptic and Extrasynaptic GABA-A Receptor Modulation
Ganaxolone, a synthetic analog of the neurosteroid allopregnanolone, is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. Its ability to enhance tonic inhibition mediated by extrasynaptic receptors may provide a more stable and persistent antiseizure effect compared to drugs that only target synaptic GABA-A receptors.
Conclusion
The preclinical data suggest that this compound is a promising candidate for the treatment of drug-resistant focal epilepsy, with an efficacy comparable to diazepam in the MTLE mouse model. Its selective mechanism of action targeting specific GABA-A receptor subtypes may offer a favorable side effect profile compared to non-selective benzodiazepines. The comparator drugs, cenobamate, fenfluramine, and ganaxolone, also demonstrate robust efficacy in various models of treatment-resistant epilepsy through their distinct and, in some cases, novel mechanisms of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the armamentarium of treatments for patients with refractory seizures. The diverse mechanisms of these emerging therapies highlight the ongoing innovation in the field and offer hope for more personalized and effective management of treatment-resistant epilepsy.
References
Validating the anxiolytic effects of Darigabat in multiple behavioral paradigms
A Comparative Guide to the Anxiolytic Effects of Darigabat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's anxiolytic performance against other alternatives, supported by available experimental data. It details the methodologies of key behavioral paradigms and presents quantitative data in structured tables for clear comparison.
Introduction to this compound
This compound (CVL-865) is an investigational, orally administered medication being developed as a potential treatment for anxiety and epilepsy.[1][2] It acts as a positive allosteric modulator (PAM) of the GABAA receptor.[3] What distinguishes this compound from traditional anxiolytics like benzodiazepines is its selective targeting of specific GABAA receptor subunits, a mechanism hypothesized to achieve anxiolysis while minimizing common side effects such as sedation, cognitive impairment, and abuse potential.[1][4]
Mechanism of Action: Selective GABAA Receptor Modulation
This compound selectively targets GABAA receptors containing α2, α3, and α5 subunits, with minimal functional activity at α1 subunit-containing receptors. It is theorized that the α1 subunit is primarily responsible for the sedative, amnesic, and ataxic effects of non-selective benzodiazepines. In contrast, the anxiolytic effects are thought to be mediated by the α2 and α3 subunits. By sparing the α1 subunit, this compound aims to separate the anxiolytic effects from the undesirable sedative properties associated with current treatments.
Clinical Efficacy in a Human Behavioral Paradigm
A Phase 1, proof-of-principle clinical trial evaluated the anxiolytic effects of this compound in healthy volunteers using a validated carbon dioxide (CO2) inhalation model, which induces symptoms of anxiety and panic. This study compared two doses of this compound against a placebo and an active control, alprazolam.
Data Presentation: CO2 Challenge Study Results
After eight days of treatment, both doses of this compound demonstrated a statistically significant reduction in panic symptoms compared to placebo.
| Treatment Group | Mean Placebo-Adjusted Improvement in Panic Symptoms List (PSL-IV) Total Score | p-value |
| This compound 7.5 mg (BID) | 3.9 point improvement | 0.036 |
| This compound 25 mg (BID) | 4.5 point improvement | 0.008 |
| Alprazolam 1 mg (BID) | 1.6 point improvement | 0.286 |
| Source: Cerevel Therapeutics, 2022. |
Secondary endpoints further supported these findings, with the lower dose of this compound showing a significant improvement in the Fear Visual Analog Scale (VAS).
| Treatment Group | Mean Placebo-Adjusted Improvement in Fear Visual Analog Scale (VAS) Score | p-value |
| This compound 7.5 mg (BID) | 12.8 point improvement | 0.026 |
| This compound 25 mg (BID) | 7.8 point improvement | 0.282 |
| Alprazolam 1 mg (BID) | 0.9 point improvement | 0.876 |
| Source: Cerevel Therapeutics, 2022. |
Experimental Protocol: CO2 Inhalation Model
This model is a well-established translational paradigm used to assess the efficacy of anxiolytic drugs in humans.
-
Objective: To evaluate the anxiolytic effects of multiple doses of a drug by inducing anxiety and panic symptoms through CO2 inhalation.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, crossover trial.
-
Participants: Healthy volunteers.
-
Procedure:
-
Screening/Baseline Period: Participants are screened for eligibility.
-
Treatment Period: Participants are randomized to receive one of the treatments (e.g., this compound 7.5 mg, this compound 25 mg, alprazolam 1 mg, or placebo) twice daily for a set period (e.g., eight days).
-
CO2 Challenge: After the treatment period, participants inhale a mixture of air with an elevated concentration of CO2, a procedure known to reliably induce transient anxiety and panic-like symptoms.
-
Assessment: Anxiety and panic symptoms are measured using validated scales, such as the Panic Symptoms List (PSL-IV) and the Fear Visual Analog Scale (VAS Fear).
-
Crossover: After a washout period, participants cross over to a different treatment arm, and the procedure is repeated until each participant has gone through all treatment conditions.
-
Standard Preclinical Behavioral Paradigms
While specific data for this compound in preclinical animal models of anxiety are not publicly available, the following are standard behavioral paradigms used to validate the anxiolytic effects of novel compounds.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
The animal (typically a mouse or rat) is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded, typically by video-tracking software.
-
-
Key Metrics:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.
Experimental Protocol: Light-Dark Box Test
This paradigm is also based on the conflict between exploration and aversion, in this case, the rodent's innate aversion to brightly lit areas.
-
Apparatus: A box divided into two compartments: a large, brightly illuminated area and a smaller, dark area, with an opening connecting them.
-
Procedure:
-
The animal is placed in the center of the lighted area and allowed to move freely between the two compartments for a set duration.
-
Transitions and time spent in each compartment are recorded.
-
-
Key Metrics:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
-
Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions, reflecting a decrease in anxiety-related avoidance behavior.
Safety and Tolerability
In the Phase 1 trial, this compound was generally well-tolerated. There were no serious adverse events reported, and no participants discontinued the trial due to treatment-related side effects in the this compound groups.
| Adverse Event Profile (this compound Cohorts) | Description |
| Severity | 97% of adverse events were mild; the remainder were moderate. No severe adverse events were reported. |
| Most Common Adverse Events | Bradyphrenia (slowness of thought), dizziness, somnolence, fatigue, and disturbance in attention. |
| Source: Cerevel Therapeutics, 2022. |
Conclusion
This compound demonstrates a promising anxiolytic profile in a human experimental model of anxiety. Its selective mechanism of action, targeting α2/3/5-containing GABAA receptors, may offer a significant advantage over non-selective benzodiazepines by potentially separating anxiolytic efficacy from sedative side effects. The positive results from the CO2 inhalation study, showing a statistically significant reduction in panic symptoms, support further clinical development in anxiety-related disorders. Future data from ongoing Phase 2 trials in panic disorder will be crucial to further validate its therapeutic potential.
References
A Comparative Study of Darigabat's Impact on Cognitive Function Versus Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cognitive effects of darigabat, a novel α2/3/5-selective GABA-A receptor positive allosteric modulator (PAM), and diazepam, a non-selective benzodiazepine. The information is compiled from available preclinical and clinical data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
This compound is designed for an improved side-effect profile, particularly concerning cognition, by selectively modulating GABA-A receptor subtypes, sparing the α1 subunit which is strongly associated with sedation and amnesia.[1][2] In contrast, diazepam is a non-selective GABA-A receptor PAM, and its use, especially long-term, is linked to cognitive impairment.[3][4] Preclinical studies demonstrate that this compound can achieve comparable antiseizure efficacy to diazepam.[5] While direct comparative clinical studies on cognitive function are not yet available, initial clinical trials of this compound suggest a manageable profile of cognitive-related adverse events, such as slowness of thought and modest memory impairment, and it is generally reported as well-tolerated.
Comparative Data on Cognitive and Related Functions
The following tables summarize available quantitative data from various studies. It is important to note that these studies were not direct head-to-head comparisons of cognitive outcomes.
Table 1: Preclinical Efficacy in a Mouse Model of Epilepsy
| Compound | Dosage | Route of Administration | Outcome Measure | Result | Reference |
| This compound | 3 and 10 mg/kg | Oral (PO) | Reduction in Hippocampal Paroxysmal Discharges (HPDs) | Dose-dependent reduction, comparable to diazepam | |
| Diazepam | 2 mg/kg | Intraperitoneal (IP) | Reduction in Hippocampal Paroxysmal Discharges (HPDs) | Significant reduction |
Table 2: Clinical Effects on Anxiety and Cognition-Related Adverse Events in Healthy Volunteers
| Compound | Dosage | Comparator | Primary Outcome Measure | Key Cognitive-Related Adverse Events | Reference |
| This compound | 7.5 mg and 25 mg BID | Placebo, Alprazolam 1 mg BID | Anxiolytic activity in a CO2 inhalation model | Bradyphrenia (slowness of thought), dizziness, somnolence, fatigue, disturbance in attention | |
| Diazepam | 5, 10, and 20 mg | Placebo | Performance on CANTAB battery | Impaired planning (Tower of London), increased risky choices | |
| Diazepam | ~0.2 mg/kg | Placebo | Immediate and delayed free recall | Significant memory impairment |
Experimental Protocols
Preclinical Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model
-
Objective: To assess the acute antiseizure effect of this compound compared to diazepam in a model of drug-resistant focal seizures.
-
Animal Model: Adult male C57BL/6J mice with MTLE induced by a single unilateral intrahippocampal injection of kainic acid.
-
Drug Administration:
-
This compound was administered orally (PO) at doses of 0.3, 3, and 10 mg/kg.
-
Diazepam was administered intraperitoneally (IP) at a dose of 2 mg/kg.
-
A vehicle was used as a control.
-
-
Efficacy Assessment: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), considered as focal seizures, were recorded using intracerebral electroencephalography (EEG). The number and cumulative duration of HPDs were measured following drug administration.
-
Experimental Workflow:
Experimental workflow for the preclinical MTLE mouse model study.
Phase 1 Clinical Trial of this compound in Acute Anxiety
-
Objective: To evaluate the anxiolytic effects of multiple doses of this compound in a model of acute anxiety in healthy volunteers.
-
Study Design: A three-cohort, randomized, double-blind, placebo- and active-controlled, crossover trial.
-
Participants: Healthy volunteers sensitive to the anxiogenic effects of 35% CO2 double-breath inhalation.
-
Interventions:
-
This compound: 7.5 mg and 25 mg administered twice daily (BID).
-
Alprazolam: 1 mg BID (active control).
-
Placebo.
-
-
Anxiety Induction: Participants underwent a carbon dioxide (CO2) inhalation challenge to induce symptoms of anxiety/panic.
-
Outcome Measures:
-
Primary: Panic Symptoms List (PSL-IV) total score.
-
Secondary: Fear Visual Analog Scale (VAS Fear score).
-
Adverse events were recorded.
-
-
Experimental Workflow:
Workflow of the Phase 1 clinical trial of this compound in acute anxiety.
Signaling Pathways
This compound and diazepam both act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. However, their differential selectivity for GABA-A receptor α subunits is hypothesized to underlie their distinct cognitive profiles.
-
Diazepam (Non-selective PAM): Diazepam binds to GABA-A receptors containing α1, α2, α3, and α5 subunits. The binding to the α1 subunit is strongly implicated in the sedative and amnestic effects of benzodiazepines.
-
This compound (α2/3/5-selective PAM): this compound preferentially binds to GABA-A receptors containing α2, α3, and α5 subunits, with minimal functional activity at α1-containing receptors. This selectivity is intended to preserve the anxiolytic and anticonvulsant effects (mediated by α2 and α3 subunits) while minimizing the cognitive-impairing and sedative side effects associated with α1 subunit modulation.
Differential effects of Diazepam and this compound on GABA-A receptor subunits.
Conclusion
The available evidence supports the hypothesis that this compound's selectivity for α2/3/5-containing GABA-A receptors, while sparing the α1 subunit, may lead to a more favorable cognitive side-effect profile compared to non-selective benzodiazepines like diazepam. Preclinical data indicate comparable efficacy in a non-cognitive model (epilepsy), and initial clinical findings with this compound suggest it is generally well-tolerated with manageable cognitive-related adverse events. However, a definitive comparison of the cognitive impact of this compound and diazepam will require direct, head-to-head clinical trials utilizing a comprehensive battery of cognitive assessments. Such studies will be crucial for fully characterizing the potential cognitive advantages of this compound in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cerevel Therapeutics Announces Positive Topline Results for this compound in Phase 1 Clinical Trial in Acute Anxiety [drug-dev.com]
- 4. Cognitive mechanisms of diazepam administration: a healthy volunteer model of emotional processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pronounced antiseizure activity of the subtype-selective GABAA positive allosteric modulator this compound in a mouse model of drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term efficacy and safety studies of Darigabat in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term efficacy and safety of Darigabat in preclinical models, offering a comparative analysis with alternative compounds based on available experimental data. This compound (CVL-865, PF-06372865) is a novel α2/3/5 subunit-selective positive allosteric modulator (PAM) of GABAA receptors.[1] This selectivity is designed to retain the anxiolytic and anticonvulsant properties of non-selective benzodiazepines while minimizing undesirable side effects such as sedation, amnesia, and ataxia, which are primarily mediated by the α1 subunit.[2]
Efficacy in Preclinical Epilepsy Models
This compound has demonstrated broad-spectrum anticonvulsant activity across several preclinical models of epilepsy.[1] The most detailed publicly available data comes from studies in the mesial temporal lobe epilepsy (MTLE) mouse model, a model of drug-resistant focal seizures.[1]
Mesial Temporal Lobe Epilepsy (MTLE) Model
In the MTLE mouse model, this compound exhibited a robust and dose-dependent reduction in hippocampal paroxysmal discharges (HPDs), which are electrographic correlates of focal seizures.[1] Its efficacy at doses of 3 and 10 mg/kg was comparable to that of the non-selective GABAA receptor modulator, diazepam.
Table 1: Efficacy of this compound vs. Diazepam in the MTLE Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Peak Effect on HPDs (% of Baseline) | Duration of Significant Effect (minutes) |
| Vehicle | - | PO | No significant change | - |
| This compound | 0.3 | PO | Not significantly different from vehicle | - |
| This compound | 3 | PO | Significant reduction | 70 - 130+ |
| This compound | 10 | PO | Significant reduction | 30 - 130+ |
| Diazepam | 2 | IP | Significant reduction | Up to 90 |
Note: Specific quantitative values for the percentage of HPD reduction were not consistently provided in the reviewed literature.
Other Preclinical Epilepsy Models
This compound has also shown dose-dependent anticonvulsant activity in other rodent models, although specific quantitative data is less readily available in the public domain. These models include:
-
Amygdala-Kindled Rat Model: A model of focal seizures.
-
Pentylenetetrazol (PTZ) Model: A model of generalized seizures.
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS): A genetic model of absence seizures.
In these models, antiseizure activity was observed at doses ranging from 0.3 to 10 mg/kg, with efficacy generally requiring greater than 50% receptor occupancy.
Efficacy in Preclinical Anxiety Models
While this compound is under development for the treatment of anxiety and has shown anxiolytic potential in a clinical proof-of-principle trial in healthy volunteers using a carbon dioxide (CO2) inhalation model, there is a notable lack of publicly available preclinical data from established animal models of anxiety, such as the elevated plus-maze or light-dark box tests. These models are standard for evaluating the anxiolytic effects of novel compounds.
Long-Term Preclinical Safety and Tolerability
Detailed long-term safety and toxicology studies of this compound in preclinical models are not extensively reported in the public literature. Preclinical studies that have been published focus primarily on acute efficacy. In these acute studies, this compound was reported to be well-tolerated, with a notable lack of observable side effects at therapeutically relevant doses, a profile attributed to its α1-sparing mechanism.
Comparison with Alternative GABAA Receptor Modulators
Direct preclinical comparative studies between this compound and other novel, subtype-selective GABAA receptor modulators are limited in the public domain. The primary comparator in published studies is diazepam, a non-selective benzodiazepine.
Mention has been made of other α-subtype selective modulators in the scientific literature, such as:
-
KRM-II-81: An α2/3-preferring GABAkine that has shown anxiolytic and anticonvulsant effects in rodent models with minimal sedation.
-
AZD7325 (BAER-101): An α2/3-selective modulator that has been investigated for anxiety disorders.
However, no direct, head-to-head preclinical studies comparing the efficacy and safety of these compounds with this compound have been identified in the conducted research.
Experimental Protocols
Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model
The following protocol is a summary of the methodology used to assess the acute antiseizure effect of this compound.
-
Animal Model: Adult male mice.
-
Induction of Epilepsy: A single unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is administered to induce a status epilepticus.
-
Epileptogenesis: A period of approximately 4 weeks is allowed for the development of spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), indicative of focal seizures.
-
Electrode Implantation: A bipolar electrode is implanted in the hippocampus under general anesthesia for intracerebral electroencephalography (EEG) recording.
-
Drug Administration: this compound is administered orally (PO), while the positive control, diazepam, is administered intraperitoneally (IP).
-
Data Acquisition and Analysis: The number and cumulative duration of HPDs are recorded and analyzed to determine the effect of the compounds.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound compared to non-selective benzodiazepines.
Experimental Workflow for MTLE Mouse Model
Caption: Experimental workflow for assessing this compound's efficacy in the MTLE mouse model.
References
Safety Operating Guide
Proper Disposal of Darigabat: A Guide for Laboratory Professionals
Disclaimer: As an investigational drug, specific disposal protocols for Darigabat are not publicly available. The following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds and laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
Immediate Safety and Logistical Information
The proper disposal of investigational compounds like this compound is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for the handling and disposal of this compound in a laboratory setting.
Step-by-Step Disposal Procedure
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, consult the Safety Data Sheet (SDS) if available, or treat the compound as potentially hazardous.
-
At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory or municipal trash.
-
Segregate waste into categories:
-
Unused or expired pure compound (solid).
-
Contaminated materials (e.g., pipette tips, gloves, weigh boats).
-
Empty containers.
-
Solutions containing this compound.
-
-
-
Waste Containment and Labeling:
-
Select a chemically compatible and sealable waste container.[1][2]
-
On the label, clearly identify the contents, including the full chemical name ("this compound"), concentration (if in solution), and any other components. Do not use abbreviations.[1]
-
Include the Principal Investigator's name, lab location, and contact information.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure the SAA is away from general work areas and is properly registered with your institution's EHS.
-
Keep the container closed except when adding waste.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and local regulations.
-
EHS will provide specific instructions for the final disposal procedure, which may include incineration.
-
-
Arranging for Professional Disposal:
-
Schedule a pickup of the hazardous waste with your EHS or their approved hazardous waste vendor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Documentation:
-
Maintain a log of all disposed this compound, including quantities and dates of disposal.
-
Obtain and file a certificate of destruction from the disposal vendor, if provided.
-
This compound Properties and Handling
While a comprehensive safety profile is not publicly available, the following information can guide safe handling practices.
| Property | Data | Reference |
| Chemical Name | 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | MedchemExpress |
| Molecular Formula | C22H21FN4O3S | MedchemExpress |
| Molecular Weight | 440.49 g/mol | MedchemExpress |
| Physical Form | Typically supplied as a solid powder. | TargetMol |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep away from direct sunlight. | TargetMol |
| Storage (In Solvent) | Store at -80°C for up to 1 year. | TargetMol |
| Known Side Effects | In clinical trials, side effects have included dizziness, fatigue, headache, and somnolence. Treat with caution as a bioactive compound. | Wikipedia |
Experimental Protocols
As this compound is an investigational compound, specific experimental protocols for its disposal are not published. The disposal process itself should follow the operational plan outlined above, which is a standard protocol for the management of chemical waste in a research setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
